8-Methoxyquinazoline-4-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-methoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-4-2-3-6-8(7)11-5-12-9(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
OFCPNVOKZMPASB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
8-Methoxyquinazoline-4-carboxylic Acid (CAS 1783653-15-5): A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery
Executive Summary & Structural Rationale
In modern drug discovery, the quinazoline scaffold is a historically privileged pharmacophore, forming the core of targeted therapies such as gefitinib, erlotinib, and lapatinib[1]. These molecules primarily act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR. However, the traditional reliance on 4-chloroquinazolines for late-stage diversification via nucleophilic aromatic substitution (SNAr) often limits the chemical space to 4-amino or 4-ether derivatives.
8-Methoxyquinazoline-4-carboxylic acid (CAS 1783653-15-5) [2] represents a strategic departure from this classical approach. By installing a carboxylic acid at the C4 position and a methoxy group at the C8 position, this building block offers unique steric, electronic, and synthetic advantages:
-
The C8-Methoxy Group: Acts as an electron-donating group that modulates the pKa of the quinazoline nitrogens, optimizing hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket. Sterically, it restricts the rotation of substituents at the C7 or C9 equivalent positions, locking the pharmacophore into a bioactive conformation.
-
The C4-Carboxylic Acid: Serves as a highly versatile handle for late-stage functionalization. It enables the synthesis of 4-carboxamides—which project into the solvent-exposed region of the kinase pocket to improve aqueous solubility—or acts as a traceless directing group in decarboxylative cross-coupling reactions.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting library.
Table 1: Molecular Descriptors and Physicochemical Properties of CAS 1783653-15-5
| Property | Value | Pharmacological Relevance |
| Chemical Formula | C10H8N2O3 | Low molecular weight fragment, ideal for lead generation. |
| Molecular Weight | 204.18 g/mol | Leaves >295 Da of "budget" for diversification before hitting Lipinski's limit. |
| Hydrogen Bond Donors (HBD) | 1 (Carboxylic Acid) | Consumed during amide coupling; final products typically have 0-1 HBDs. |
| Hydrogen Bond Acceptors (HBA) | 5 (N, O atoms) | Excellent for interacting with the kinase hinge region backbone (e.g., Met793 in EGFR). |
| Topological Polar Surface Area | 73.1 Ų | Optimal for cellular permeability; will decrease upon amide formation. |
| LogP (Predicted) | ~1.2 | Highly hydrophilic intermediate; ensures final drug candidates avoid excessive lipophilicity. |
Mechanistic Pathway: Kinase Inhibition
Quinazoline derivatives synthesized from this scaffold are typically designed to target the PI3K/AKT or MAPK/ERK signaling cascades by competitively binding to the ATP pocket of upstream receptor tyrosine kinases[3]. The diagram below illustrates the logical flow of how derivatives of CAS 1783653-15-5 disrupt oncogenic signaling.
Fig 1. Mechanism of action for quinazoline-based kinase inhibitors targeting EGFR signaling.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocol design must be rooted in chemical causality. The electron-deficient nature of the quinazoline ring withdraws electron density from the C4-carboxylic acid, making it less nucleophilic and prone to decarboxylation under harsh basic conditions. Therefore, mild, highly efficient coupling reagents like HATU are required[4].
Protocol A: High-Throughput Amide Library Generation via HATU Activation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard carbodiimides (EDC/DCC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This intermediate suppresses epimerization and accelerates the aminolysis step, which is crucial when dealing with sterically hindered or electron-deficient heterocyclic acids[5].
Reagents & Materials:
-
8-Methoxyquinazoline-4-carboxylic acid (1.0 equiv, 0.5 mmol)
-
Primary or Secondary Amine (1.2 equiv, 0.6 mmol)
-
HATU (1.1 equiv, 0.55 mmol)[6]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Active Ester: In an oven-dried vial equipped with a magnetic stir bar, dissolve 8-methoxyquinazoline-4-carboxylic acid (102 mg, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Base Addition: Add DIPEA (261 µL, 1.5 mmol) dropwise. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which could otherwise degrade the highly electrophilic active ester.
-
Activation: Add HATU (209 mg, 0.55 mmol) in one portion. Stir the reaction at 0 °C for 15 minutes.
-
Self-Validation Check: Monitor the reaction via LC-MS. You should observe the complete consumption of the starting material and the formation of the HOAt-ester intermediate (M+118). If this intermediate is absent, verify the anhydrous nature of your DMF, as moisture causes rapid hydrolysis of the uronium species[7].
-
-
Aminolysis: Dissolve the target amine (0.6 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (typically a gradient of 0-10% Methanol in Dichloromethane) to yield the pure 8-methoxyquinazoline-4-carboxamide.
Fig 2. Divergent synthetic workflows utilizing the 4-carboxylic acid handle for library generation.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized quinazoline derivatives, rigorous analytical validation is required. The 8-methoxyquinazoline core presents distinct spectroscopic signatures:
-
1H NMR (400 MHz, DMSO-d6): The C2 proton of the quinazoline ring is highly deshielded due to the adjacent nitrogens, typically appearing as a sharp singlet between δ 9.00 – 9.30 ppm. The methoxy protons at C8 will appear as a distinct singlet around δ 4.00 – 4.15 ppm. Disappearance of the broad carboxylic acid OH peak (~δ 13.5 ppm) confirms successful coupling.
-
LC-MS (ESI+): The quinazoline nitrogens readily accept protons, making ESI+ an excellent ionization method. Look for the [M+H]+ peak. Ensure the gradient method uses an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to maintain sharp peak shapes, as the basic nitrogens can cause tailing on standard C18 columns at neutral pH.
References
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Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases Journal of Medicinal Chemistry URL:[Link]
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A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives Journal of Medicinal Chemistry URL:[Link]
-
Peptide coupling reagents, more than a letter soup (Cited via Fisher Scientific Amide Synthesis Guide) Chemical Reviews (2011, 111, 6557–6602) URL:[Link]
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The Unfolding Potential of 8-Substituted Quinazoline-4-Carboxylic Acids: A Technical Guide for Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its many derivatives, 8-substituted quinazoline-4-carboxylic acids are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising molecules. We delve into their role as potent inhibitors of key cellular targets, including Aurora A kinase and tankyrases, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Quinazoline Core in Modern Drug Discovery
Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic compounds that form the structural basis of a multitude of biologically active molecules.[1] The versatility of the quinazoline ring system, which allows for substitutions at various positions, has made it a "privileged scaffold" in drug design.[2] The properties and biological activities of quinazoline derivatives are profoundly influenced by the nature and position of these substituents.[3] Notably, modifications at the C2, C4, C6, C7, and C8 positions have been shown to be critical in determining the pharmacological profile of these compounds.[4][5]
This guide focuses specifically on the burgeoning class of 8-substituted quinazoline-4-carboxylic acids. The introduction of substituents at the C8 position has been shown to significantly enhance potency and selectivity for various biological targets, opening new avenues for therapeutic intervention.[6] We will explore the chemical synthesis of these compounds, dissect their structure-activity relationships, and elucidate their mechanisms of action, with a particular focus on their anticancer properties.
Synthetic Strategies for 8-Substituted Quinazoline-4-Carboxylic Acids
The synthesis of 8-substituted quinazoline-4-carboxylic acids typically involves a multi-step process, beginning with the appropriate substituted anthranilic acid precursor. A general and adaptable synthetic route is outlined below.
General Synthetic Protocol
A common and effective method for the synthesis of the quinazoline core is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[3][7] This classical method has been enhanced through modern techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[8]
Step 1: Synthesis of the Substituted Anthranilic Acid Precursor
The journey to an 8-substituted quinazoline-4-carboxylic acid begins with the corresponding 3-substituted-2-aminobenzoic acid. For instance, to introduce a nitro group at the 8-position of the final quinazoline, one would start with 2-amino-3-nitrobenzoic acid. This precursor can be synthesized from 3-nitrophthalic acid through a series of reactions including mono-esterification, acylation, and a Curtius rearrangement.[9][10]
Step 2: Cyclization to Form the Quinazolinone Ring
The substituted anthranilic acid is then cyclized to form the quinazolinone ring. This can be achieved by reacting the anthranilic acid derivative with formamide, often under microwave irradiation to accelerate the reaction.[7][11] This step can also be performed by first converting the anthranilic acid to a benzoxazinone intermediate using an anhydride like acetic anhydride, followed by reaction with an amine.[12]
Step 3: Introduction of the Carboxylic Acid at C4
The carboxylic acid moiety at the C4 position is a key feature of this class of compounds. In some synthetic routes, the starting material, such as a derivative of isatin, can be hydrolyzed to yield a (2-aminophenyl)-oxo-acetic acid, which upon condensation with an aldehyde and ammonium acetate, directly furnishes the quinazoline-4-carboxylic acid core.[2][13]
Step 4: Functionalization at the C2 Position
Further diversity can be introduced at the C2 position. For example, reacting the quinazolinone intermediate with various acid chlorides can introduce a range of substituents.
Below is a diagram illustrating a generalized workflow for the synthesis of 8-substituted quinazoline-4-carboxylic acids.
Caption: Generalized synthetic workflow for 8-substituted quinazoline-4-carboxylic acids.
Structure-Activity Relationship (SAR): The Critical Role of the C8-Substituent
The biological activity of quinazoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinazoline ring. SAR studies have revealed that the C8 position is a key modulator of potency and selectivity.
Table 1: Influence of C8-Substituents on Biological Activity
| C8-Substituent | Target | Biological Activity | Key Findings | Reference(s) |
| -F | Aurora A Kinase | Anticancer | A fluorine atom at the C8 position, in combination with a halogen at the terminal phenyl ring, significantly enhances inhibitory activity against Aurora A kinase. | [6] |
| -NO₂ | Tankyrase | Anticancer | A nitro group at the C8 position can engage in new interactions with TNKS2, improving both affinity and selectivity. | [11] |
| -Diol | Tankyrase | Anticancer | A diol substituent at the C8 position also improves affinity and selectivity for TNKS2. | [11] |
| Halogens (-F, -Cl) | Various | Antibacterial | The presence of a halogen at the C8 position can improve antimicrobial activities. | [14] |
These findings underscore the importance of the C8 position as a "hotspot" for modification to fine-tune the pharmacological properties of quinazoline-4-carboxylic acids. The introduction of small, electron-withdrawing groups like fluorine or larger, hydrogen-bonding capable groups like nitro and diol can lead to significant gains in potency and selectivity.
Mechanisms of Action: Targeting Key Cellular Pathways
8-Substituted quinazoline-4-carboxylic acids exert their biological effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. Two prominent mechanisms of action are the inhibition of Aurora A kinase and the modulation of the Wnt/β-catenin signaling pathway through tankyrase inhibition.
Inhibition of Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating mitosis.[15] Its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development. Certain 8-substituted quinazoline-4-carboxylic acids have been identified as potent and selective inhibitors of Aurora A kinase.[6] For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been shown to be a potent inhibitor of Aurora A, leading to cell cycle arrest and apoptosis in cancer cells.[6]
The inhibitory mechanism involves the binding of the quinazoline derivative to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby disrupting mitotic progression.
Modulation of the Wnt/β-Catenin Signaling Pathway via Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis.[16] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[17] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in regulating the Wnt/β-catenin pathway.[18] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[16] By degrading Axin, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation.[19]
Several quinazolinone derivatives have been identified as potent tankyrase inhibitors.[11] By inhibiting tankyrase activity, these compounds stabilize Axin levels, leading to the degradation of β-catenin and the subsequent downregulation of Wnt signaling.[19] This mechanism offers a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.
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An In-depth Technical Guide to the Biological Activity of 8-Methoxyquinazoline Derivatives
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 8-methoxyquinazoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for evaluating these promising therapeutic scaffolds. We will explore their mechanisms of action, structure-activity relationships, and applications across various disease models, with a primary focus on oncology.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid structure and ability to form key hydrogen bonds have made it a "privileged scaffold" for designing inhibitors of various enzymes, particularly protein kinases.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and vandetanib, feature the quinazoline core and are used in cancer therapy.[3]
The introduction of a methoxy group at the C8 position (8-methoxy) significantly influences the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles, making 8-methoxyquinazoline derivatives a particularly attractive area for drug discovery.
Anticancer Activity: Targeting Key Oncogenic Pathways
The most extensively documented biological activity of 8-methoxyquinazoline derivatives is their potent anticancer effect, primarily achieved through the inhibition of receptor tyrosine kinases (RTKs) and disruption of crucial oncogenic signaling pathways.[3][4]
Dual Inhibition of EGFR and VEGFR-2 Signaling
A significant number of 8-methoxyquinazoline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6]
-
Expertise & Rationale: EGFR is a key driver of cell proliferation and survival in many cancers, while VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[5][7][8] A dual-inhibition strategy is therapeutically advantageous; it simultaneously attacks the tumor cells directly (via EGFR inhibition) and cuts off their blood supply (via VEGFR-2 inhibition), potentially leading to a more potent and durable antitumor response compared to single-target agents.[5]
The quinazoline scaffold serves as a high-affinity hinge-binding motif in the ATP-binding pocket of these kinases, effectively blocking the downstream signaling cascade.[9]
Targeting the Wnt/β-catenin Pathway
Recent studies have revealed a novel mechanism for 8-methoxyquinazoline derivatives: the disruption of the β-catenin/TCF4 protein-protein interaction.[10][11]
-
Expertise & Rationale: The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[11] The interaction between β-catenin and the transcription factor TCF4 is the final, crucial step that activates Wnt target genes responsible for proliferation, such as c-MYC and Cyclin D1.[11] Directly inhibiting this protein-protein interaction is a highly specific therapeutic strategy that avoids the complexities of targeting upstream components of the pathway.
Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been designed to bind to active site residues of β-catenin, sterically hindering its interaction with TCF4 and thereby downregulating this oncogenic pathway.[10][11]
Quantitative Anticancer Activity
The cytotoxic potential of 8-methoxyquinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and kinases.
| Derivative Class | Target Cell Line / Kinase | IC50 (µM) | Reference |
| 4,7-disubstituted 8-methoxyquinazoline | HCT116 (Colon Cancer) | 5.64 ± 0.68 | [10][11] |
| 4,7-disubstituted 8-methoxyquinazoline | HepG2 (Liver Cancer) | 23.18 ± 0.45 | [10] |
| 8-methoxy-2-trimethoxyphenyl-quinazoline | VEGFR-2 Kinase | 0.098 | [6] |
| 8-methoxy-2-trimethoxyphenyl-quinazoline | EGFR Kinase | 0.106 | [6] |
| 8-methoxy-2-trimethoxyphenyl-quinazoline | MDA-MB-231 (Breast Cancer) | 0.79 | [6] |
| 8-methoxy-2-trimethoxyphenyl-quinazoline | HeLa (Cervical Cancer) | 2.8 | [6] |
Antimicrobial and Antiviral Activities
While oncology remains the primary focus, the quinazoline scaffold also exhibits promising activity against microbial and viral pathogens.
Antibacterial and Antifungal Activity
Certain quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity.[12][13] The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The activity can be effectively screened using standard microbiology assays.[14]
-
Trustworthiness & Rationale: The Agar Well Diffusion assay is a foundational, reliable method for initial screening of antimicrobial compounds. It provides a clear visual confirmation of growth inhibition (the "zone of inhibition"), allowing for a qualitative and semi-quantitative assessment of a compound's efficacy against various microorganisms. Its simplicity and low cost make it ideal for evaluating libraries of new derivatives.[14]
Antiviral Potential
Quinoline and quinazoline derivatives have been investigated for activity against a range of viruses, including Dengue virus, HIV, and human cytomegalovirus.[15][16][17] The mechanisms can be diverse, from inhibiting viral proteases, such as the DENV2 NS2B/NS3 protease, to blocking viral entry or replication processes like RNA-dependent DNA polymerase.[13][15]
Experimental Protocols: A Guide to Biological Evaluation
This section provides step-by-step methodologies for core experiments used to validate the biological activity of 8-methoxyquinazoline derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses a compound's ability to reduce the viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[14]
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[14]
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach to the bottom of the wells.[14]
-
Compound Treatment: Prepare serial dilutions of the 8-methoxyquinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include control wells:
-
Negative/Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Treatment Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated using non-linear regression analysis.
Protocol: Antibacterial Susceptibility Test (Agar Well Diffusion)
This protocol provides a preliminary assessment of a compound's antibacterial activity.
-
Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are created in the agar, and the test compound is added. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone correlates with the compound's potency.[14]
Detailed Steps:
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]
-
Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar plate.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the 8-methoxyquinazoline derivative solution (at a known concentration) into each well.[14]
-
Self-Validation: Include control wells:
-
Negative Control: The solvent used to dissolve the compound.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
-
Incubation: Incubate the plates at 37°C for 24 hours.[14]
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of complete growth inhibition around each well.[14]
Conclusion and Future Directions
8-Methoxyquinazoline derivatives represent a highly versatile and potent class of biologically active molecules. Their proven success in targeting fundamental cancer pathways, such as EGFR and VEGFR-2, establishes them as elite scaffolds in oncology drug discovery.[5][9] Emerging research into their ability to modulate other complex pathways like Wnt/β-catenin, coupled with their potential antimicrobial and antiviral activities, opens new avenues for therapeutic development.[10][11][12]
Future research should focus on optimizing the structure-activity relationships to enhance selectivity and potency, exploring novel substitutions on the quinazoline core to uncover new mechanisms of action, and employing advanced in vivo models to validate the promising in vitro findings presented in this guide.
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- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
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- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed.
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The Quinazoline-4-Carboxylic Acid Scaffold: A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses specifically on the quinazoline-4-carboxylic acid moiety, a versatile and increasingly significant pharmacophore. The presence of the carboxylic acid group at the C-4 position not only provides a critical interaction point for various biological targets but also serves as a synthetic handle for extensive derivatization. We will explore the fundamental synthetic strategies, delve into the diverse therapeutic applications from oncology to infectious diseases, elucidate key mechanisms of action, and provide actionable experimental protocols for researchers in the field. This document is designed to serve as a comprehensive resource, blending established knowledge with recent advancements to empower the rational design of next-generation therapeutics based on this potent scaffold.
The Quinazoline Core: Foundational Chemistry and Synthesis
The quinazoline structure, first synthesized in 1869, is a bicyclic aromatic heterocycle known chemically as 1,3-diazanaphthalene.[1][4] Its derivatives are found in over 200 natural alkaloids and form the backbone of numerous approved drugs.[2][4] The inclusion of a carboxylic acid group at the 4-position profoundly influences the molecule's electronic properties and its potential for biological interactions, often acting as a key hydrogen bond donor or acceptor, or forming critical salt bridges within enzyme active sites.[5]
Key Synthetic Strategies
The construction of the quinazoline-4-carboxylic acid core can be achieved through several elegant synthetic routes. Modern medicinal chemistry often favors convergent, one-pot reactions for efficiency and yield.
A. One-Pot, Three-Component Condensation: A highly efficient and increasingly popular method involves the reaction of an isatin derivative, an aldehyde, and a nitrogen source like ammonium acetate.[6][7] The isatin is first hydrolyzed in situ to form a (2-amino-phenyl)-oxo-acetic acid salt, which then undergoes a cascade condensation reaction with the aldehyde and ammonia to form the quinazoline ring.[6][7] This method is notable for its operational simplicity and the ability to introduce diversity at the C-2 position by varying the aldehyde starting material.
B. Classical Approaches:
-
Niemetowski Synthesis: This method involves the condensation of anthranilic acid with formamide at high temperatures to yield 4-(3H)-quinazolinone, which can be further modified.[1]
-
From 2-Aminobenzonitriles: Palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthocarboxylates and boronic acids can provide a route to 4-arylquinazolines.[8]
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The one-pot condensation from isatin is particularly advantageous for library synthesis in a drug discovery context.
Caption: A generalized workflow for the one-pot synthesis of quinazoline-4-carboxylic acids.
Therapeutic Landscape and Mechanisms of Action
The quinazoline-4-carboxylic acid scaffold exhibits a remarkable breadth of biological activities, with derivatives being investigated across multiple therapeutic areas.[1][4][9]
Anticancer Activity
This is arguably the most explored area for quinazoline derivatives. Many function as potent enzyme inhibitors targeting key pathways in cancer cell proliferation and survival.[10][11]
Mechanism: Kinase Inhibition Many quinazoline-based drugs, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[7][10] The quinazoline core mimics the adenine ring of ATP, while substitutions at various positions confer selectivity and potency. The 4-carboxylic acid group can form crucial interactions within the kinase hinge region. Derivatives of this scaffold have also shown potent inhibitory activity against other kinases vital to tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Aurora A kinase.[10][12][13]
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based kinase inhibitors.
Other Anticancer Mechanisms:
-
Sirtuin Inhibition: Derivatives of the related quinoline-4-carboxylic acid scaffold have been developed as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase, leading to cell cycle arrest in leukemia cell lines.[14]
-
DHODH Inhibition: Quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway, which is a critical target in rapidly proliferating cancer cells.[3][5]
Structure-Activity Relationship (SAR) Summary for Anticancer Activity
| Position/Modification | Observation | Rationale/Example |
| C2-Aryl Group | Bulky, hydrophobic substituents are often preferred.[5] | Enhances binding in hydrophobic pockets of kinase active sites. A 3-bromophenyl group showed high potency against Aurora A kinase.[12] |
| C4-Carboxylic Acid | Essential for activity against certain targets like DHODH and Aurora A.[5][12] | Forms a critical salt bridge or hydrogen bond with key residues (e.g., arginine, lysine) in the enzyme's active site. |
| Quinazoline Core | Substitution with electron-withdrawing groups (e.g., F, Cl) can enhance potency.[12] | Modulates the electronic properties of the heterocyclic system, potentially improving target engagement or cell permeability. |
| Derivatization of COOH | Conversion to amides or esters can modulate properties. | Allows for fine-tuning of solubility, cell permeability, and can introduce new interaction points with the target.[6][7] |
Antimicrobial Activity
The quinazoline scaffold is also a promising platform for developing novel antimicrobial agents to combat drug resistance.[15]
Mechanism: DNA Gyrase Inhibition A key bacterial target for this class of compounds is DNA gyrase (a type II topoisomerase), an enzyme essential for bacterial DNA replication and repair.[15] By inhibiting this enzyme, quinazoline derivatives prevent the relaxation of supercoiled DNA, leading to a cessation of critical cellular processes and ultimately bacterial death.[3] This mechanism is distinct from many clinically used antibiotics, offering a potential avenue to overcome existing resistance.
SAR Summary for Antibacterial Activity
| Position/Modification | Observation | Rationale/Example |
| C2-Styryl Group | Small electron-withdrawing groups on the styryl phenyl ring (e.g., nitro, chloro) showed potent activity against S. aureus.[16] | Enhances target binding affinity. |
| N3-Substitution | Introduction of various heterocyclic moieties can confer broad-spectrum activity. | Can provide additional binding interactions or improve pharmacokinetic properties. |
| C6-Substitution | Halogen substitutions (e.g., Bromo) on the quinazoline core are often favorable.[17] | Increases lipophilicity and can form halogen bonds with the target enzyme. |
Anti-inflammatory Activity
Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes in inflammatory pathways.[1][17]
Mechanism: Enzyme Inhibition
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Quinazolinone-7-carboxylic acid amides have been designed as potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxy-fatty acids.[18] Inhibition of sEH increases the levels of these protective mediators.
-
Cyclooxygenase (COX) Inhibition: Some derivatives exhibit COX-2 inhibitory activity, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), by blocking the production of prostaglandins.[19]
Key Experimental Protocols
To facilitate research in this area, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of quinazoline-4-carboxylic acid derivatives.
Protocol 1: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid
This protocol is adapted from established three-component synthesis methods.[6][7]
Objective: To efficiently synthesize a core quinazoline-4-carboxylic acid scaffold.
Materials:
-
Isatin
-
Benzaldehyde
-
Ammonium Acetate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 3M)
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Methodology:
-
In situ Hydrolysis of Isatin:
-
In a 100 mL round-bottom flask, dissolve isatin (1.0 eq) in a 1M NaOH aqueous solution.
-
Stir the mixture at room temperature for 30 minutes. The deep red color indicates the formation of the (2-amino-phenyl)-oxo-acetic acid sodium salt.
-
Causality Check: This initial step opens the five-membered ring of isatin to expose the necessary functional groups for the subsequent condensation.
-
-
Three-Component Condensation:
-
To the solution from Step 1, add ethanol, followed by benzaldehyde (1.1 eq) and ammonium acetate (3.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the benzaldehyde spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
-
Isolation of Carboxylate Salt:
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
A precipitate of 2-phenyl-quinazoline-4-carboxylic acid sodium salt will form.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
-
Acidification to Final Product:
-
Suspend the collected salt in water.
-
Slowly add 3M HCl dropwise while stirring until the pH of the solution is approximately 3-4.
-
Causality Check: Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
Collect the resulting solid (the final product) by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry in a vacuum oven.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6] Purity should be >95% for use in biological assays.
-
Protocol 2: In Vitro Aurora A Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well microplates
-
Plate reader capable of measuring luminescence
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
Prepare solutions of Aurora A kinase, peptide substrate, and ATP in assay buffer at 2x the final desired concentration.
-
-
Assay Execution:
-
Add the test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding the 2x Aurora A kinase solution to the wells. Incubate for 10 minutes at room temperature.
-
Start the phosphorylation reaction by adding the 2x ATP/substrate mixture.
-
Causality Check: This timed incubation allows the enzyme to phosphorylate the substrate. The extent of phosphorylation is inversely proportional to the inhibitory activity of the test compound.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP level by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent produces a luminescent signal proportional to the amount of ATP remaining in the well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely correlated with kinase activity.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[12]
-
Future Perspectives and Conclusion
The quinazoline-4-carboxylic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery.[20] Future efforts will likely focus on several key areas:
-
Improving Selectivity: As many targets (especially kinases) share structural similarities, designing derivatives with high selectivity remains a primary challenge to minimize off-target effects.
-
Overcoming Resistance: This scaffold provides a robust platform for designing agents that can overcome established drug resistance mechanisms, for instance, by targeting novel binding sites or inhibiting resistance-conferring proteins.[10]
-
Hybrid Molecules: Conjugating the quinazoline-4-carboxylic acid core with other pharmacophores to create hybrid molecules could lead to dual-action agents with enhanced efficacy.[9]
References
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - Semantic Scholar. (URL: )
- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade | Bentham Science Publishers. (URL: )
- One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Deriv
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition | ACS Omega. (URL: )
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: )
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem. (URL: )
- Chemistry and Pharmacology of Quinazoline Scaffolds-a review - ResearchG
- Synthesis of Quinazoline Derivatives and their Biological Activities. (URL: )
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: )
- One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives | Request PDF - ResearchG
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. (URL: )
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (URL: )
- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (URL: )
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. (URL: )
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC. (URL: )
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
- 2-(3-Bromophenyl)
- Structure–Activity Relationship for the 4(3H)
- Biological Activities of Recent Advances in Quinazoline - IntechOpen. (URL: )
- Quinazoline synthesis - Organic Chemistry Portal. (URL: )
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIV
- A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Rel
- Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (URL: )
- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (URL: )
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- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
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- 13. dovepress.com [dovepress.com]
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- 17. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
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- 20. researchgate.net [researchgate.net]
Pharmacophore Modeling of 8-Methoxyquinazoline-4-carboxylic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary & Scientific Rationale
As a Senior Application Scientist navigating the complexities of rational drug design, I often encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. The quinazoline core is one such ubiquitous motif. However, the specific functionalization seen in 8-Methoxyquinazoline-4-carboxylic acid presents a highly tunable, multi-faceted pharmacophore.
This technical guide deconstructs the structural and electronic profiling of this specific molecule. By understanding the causality behind its interactions—specifically how the 8-methoxy group modulates electron density and how the 4-carboxylic acid acts as a critical electrostatic anchor—we can build robust, self-validating pharmacophore models. These models are instrumental in virtual screening and lead optimization for targets ranging from 1 [1] to2 [2].
Structural and Electronic Profiling
To build an accurate 3D pharmacophore, we must first dissect the molecule into its constituent interaction vectors. The biological activity of 8-Methoxyquinazoline-4-carboxylic acid is driven by three distinct regional features:
-
The Quinazoline Core (Hydrophobic & Aromatic): The fused bicyclic system provides a rigid, planar surface ideal for
stacking interactions within hydrophobic pockets (e.g., the ATP-binding site of kinases). The N1 and N3 nitrogen atoms act as crucial Hydrogen Bond Acceptors (HBAs). -
The 4-Carboxylic Acid Moiety (Electrostatic & Hydrogen Bonding): Positioned at C4, the carboxylic acid is a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). At physiological pH, it is typically ionized, allowing it to form strong salt bridges with basic amino acid residues (like Lysine or Arginine) or coordinate with metal ions in metalloenzymes. It frequently targets the solvent-exposed regions of protein active sites.
-
The 8-Methoxy Group (Steric & Electronic Modulation): The methoxy group at the C8 position serves a dual purpose. Sterically, it restricts the conformational flexibility of the ligand within narrow binding clefts. Electronically, it acts as an electron-donating group via resonance, increasing the electron density of the quinazoline ring. This subtly raises the
of the adjacent N1 nitrogen, enhancing its capacity to act as an HBA in the hinge region of kinases.
Pharmacophore Modeling Workflow
A robust pharmacophore model must be self-validating. The following workflow utilizes a ligand-based approach augmented by structure-based constraints, ensuring high specificity and sensitivity.
Workflow for 3D pharmacophore modeling of quinazoline-4-carboxylic acid derivatives.
Protocol 1: Computational Pharmacophore Generation & Validation
Causality & Rationale: Small molecules are highly flexible. If we only model the lowest-energy conformation, we risk missing the bioactive conformation induced by the protein target. Therefore, generating an ensemble of conformers is a mandatory first step.
Step-by-Step Methodology:
-
Data Compilation: Assemble a training set of known active 8-methoxyquinazoline-4-carboxylic acid derivatives and a decoy set (inactive compounds with similar 1D physicochemical properties but different 2D topologies) from databases like DUD-E.
-
Conformational Generation: Use tools like OMEGA (OpenEye) to generate up to 200 low-energy 3D conformations per molecule. Apply an energy window of 10 kcal/mol above the global minimum to capture all plausible bioactive states.
-
Feature Abstraction: Map explicit chemical functionalities into generalized 3D spheres. Assign an HBA sphere to the 8-methoxy oxygen and N1/N3 nitrogens, a Negative Ionizable (NI) sphere to the 4-carboxylic acid, and an Aromatic Ring (AR) sphere to the quinazoline core.
-
Iterative Superimposition: Align the active compounds using the 3 [3]. Extract the shared 3D arrangement of features present in >90% of active ligands.
-
Self-Validation (ROC Analysis): Screen the generated hypothesis against the decoy set. A valid model must successfully identify active molecules while excluding decoys, achieving a Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) of > 0.8.
Target Mapping & Biological Mechanisms
The 8-Methoxyquinazoline-4-carboxylic acid pharmacophore is highly versatile, mapping effectively to distinct biological targets.
Oncology: Aurora A Kinase Inhibition
Aurora A kinase is a critical regulator of the cell cycle. Overexpression leads to unstable chromosome content and carcinogenesis. Quinazoline-4-carboxylic acid derivatives act as potent ATP-competitive inhibitors. The quinazoline core anchors into the hydrophobic pocket, while the 4-carboxylic acid projects into the solvent-exposed area, providing a selectivity filter against other kinases (like Aurora B) [1].
Pharmacophore mapping and biological mechanism of Aurora A kinase inhibition.
Virology: Chikungunya Virus (CHIKV) nsP3 Macrodomain
Fragment-based drug design has identified the quinazoline-4-carboxylic acid scaffold as a primary binder to the CHIKV nsP3 macrodomain. The carboxylic acid mimics the phosphate groups of ADP-ribose, forming critical hydrogen bonds with main chain amide groups (e.g., G112 and Y114), while the pyrimidine ring interacts with the binding cleft [2].
Experimental Validation Protocols
To translate computational models into empirical data, robust in vitro assays are required. The following protocol ensures data integrity through built-in orthogonal controls.
Protocol 2: In Vitro Kinase Inhibitory Assay (Self-Validating)
Causality & Rationale: To prove that the 4-carboxylic acid drives target selectivity, we must test the compound against a panel of kinases. Including a pan-kinase inhibitor (Staurosporine) validates the assay's dynamic range, while a buffer-only well establishes the baseline luminescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of the 8-Methoxyquinazoline-4-carboxylic acid derivative in 100% DMSO. Dilute to a final testing concentration of 10 µM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Incubation: Add 5 µL of Aurora A kinase enzyme (0.5 ng/µL) to a 384-well plate. Add 2.5 µL of the compound solution. Incubate at room temperature for 15 minutes to allow pre-binding of the pharmacophore to the active site.
-
Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).
-
Controls Integration:
-
Positive Control: 10 µM Staurosporine (Ensures assay is capable of detecting inhibition).
-
Negative Control: 1% DMSO in kinase buffer (Establishes 100% kinase activity).
-
-
Detection: After 60 minutes, add 10 µM of Kinase-Glo® Luminescent Reagent. The luminescence signal is directly proportional to the amount of ATP remaining (inversely proportional to kinase activity).
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Generate dose-response curves to determine the
values.
Quantitative Data Summary
The table below summarizes the biological efficacy of quinazoline-4-carboxylic acid derivatives based on their pharmacophoric features across different targets.
| Compound / Scaffold | Primary Target | Biological Activity ( | Key Pharmacophore Features | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 µM (MCF-7 Cellular) / Active at 10 µM | C4-COOH (Solvent exposure), Quinazoline Core | [1] |
| 2-oxo-1H-quinazoline-4-carboxylic acid | CHIKV nsP3 Macrodomain | 23 µM | C4-COOH (Phosphate mimic), Pyrimidine H-bonding | [2] |
| 1-Quinazolin-4-yl-piperidine-4-carboxylic acid | Tubulin / General Kinases | Target-dependent | Quinazoline Core ( | [4] |
References
- Elsherbeny, M. H., et al. "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation." MDPI, 2024.
- Bassetto, M., et al. "Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design." PLOS One, 2021.
- Kutlushina, A., et al. "3D Ligand-Based Pharmacophore Modeling." Bio-protocol, 2020.
- BenchChem. "1-Quinazolin-4-yl-piperidine-4-carboxylic Acid: Scientific Research Applications." BenchChem Technical Guides, 2025.
Sources
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 2. Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design | PLOS One [journals.plos.org]
- 3. bio-protocol.org [bio-protocol.org]
Methodological & Application
Synthesis of 8-Methoxyquinazoline-4-carboxylic acid from 2-amino-3-methoxybenzoic acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol
Introduction & Retrosynthetic Rationale
Quinazoline-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., Vandetanib analogs) and RNA polymerase I inhibitors[1]. The synthesis of 8-Methoxyquinazoline-4-carboxylic acid from 2-amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) requires a highly regioselective, four-step linear sequence.
As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and scalability. The C4 position of the quinazoline ring is highly electrophilic and prone to hydrolysis. Therefore, traditional nucleophilic aromatic substitution (
Mechanistic Pillars of the Workflow
-
Cyclocondensation: Anthranilic acid derivatives undergo cyclization with C1-donors (like formamidine acetate) to construct the quinazolin-4(3H)-one core[3]. Formamidine acetate is selected over neat formamide to allow for milder reflux conditions, preventing the thermal degradation of the electron-donating methoxy group[4].
-
Deoxychlorination: Conversion of the quinazolinone to 4-chloro-8-methoxyquinazoline is achieved using Phosphorus oxychloride (
). The addition of N,N-Diisopropylethylamine (DIPEA) is critical; it acts as an acid scavenger, preventing the acid-catalyzed cleavage of the 8-methoxy ether and buffering the highly reactive Vilsmeier-type intermediate. -
Palladium-Catalyzed Cyanation: The
bond at the C4 position is highly activated due to the -nitrogen effect[2]. We utilize with a catalyst. Zinc cyanide is highly compatible with Pd-catalysis and avoids the high toxicity and hygroscopic nature of sodium or potassium cyanide. -
Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid via a primary amide intermediate using aqueous sodium hydroxide, followed by acidic precipitation[1].
Synthetic Workflow & Mechanistic Visualizations
Figure 1: Four-step synthetic workflow from 2-amino-3-methoxybenzoic acid to the target carboxylic acid.
Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of 4-chloro-8-methoxyquinazoline.
Quantitative Data Summary
Table 1: Reaction Parameters, Reagents, and Expected Yields
| Step | Transformation | Key Reagents & Equivalents | Solvent / Temp | Reaction Time | Expected Yield |
| 1 | Cyclocondensation | Formamidine acetate (1.5 eq) | Ethanol / 78 °C | 8 h | 85 - 90% |
| 2 | Deoxychlorination | Neat / 105 °C | 4 h | 80 - 85% | |
| 3 | Cyanation | DMF / 100 °C | 12 h | 70 - 75% | |
| 4 | Hydrolysis | NaOH (3.0 eq), then HCl (aq) | EtOH/H₂O / 80 °C | 4 h | 85 - 90% |
Note: Overall theoretical yield across the 4-step sequence is approximately 40-45%.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one
Rationale: Formamidine acetate acts as both the carbon and nitrogen source for the pyrimidine ring closure, reacting seamlessly with the anthranilic acid derivative[4].
-
Charge a 500 mL round-bottom flask with 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) and absolute ethanol (150 mL).
-
Add formamidine acetate (9.34 g, 89.7 mmol, 1.5 eq) to the stirring suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 8 hours. The reaction will transition from a suspension to a clear solution, followed by the precipitation of the product.
-
Cool the reaction mixture to 0 °C in an ice bath and stir for 1 hour to maximize precipitation.
-
Filter the solid via vacuum filtration, wash with cold ethanol (2 × 20 mL), and dry under vacuum at 50 °C to afford 8-methoxyquinazolin-4(3H)-one as a white/off-white solid.
Step 2: Synthesis of 4-Chloro-8-methoxyquinazoline
Rationale: The conversion of the tautomeric amide to an imidoyl chloride is driven by
-
Suspend 8-methoxyquinazolin-4(3H)-one (8.0 g, 45.4 mmol) in
(21.2 mL, 227 mmol, 5.0 eq) under a nitrogen atmosphere. -
Slowly add DIPEA (9.5 mL, 54.5 mmol, 1.2 eq) dropwise. Caution: Exothermic reaction.
-
Heat the mixture to 105 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess
. -
Carefully quench the resulting thick oil by pouring it over crushed ice (200 g) while stirring vigorously.
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold saturated
(aq) and brine, dry over anhydrous , and concentrate to yield 4-chloro-8-methoxyquinazoline. Use immediately in the next step to prevent hydrolysis.
Step 3: Synthesis of 8-Methoxyquinazoline-4-carbonitrile
Rationale: The highly activated C4-Cl bond undergoes rapid oxidative addition with Pd(0)[2]. Zinc cyanide provides a slow, controlled release of cyanide ions, preventing catalyst poisoning.
-
In a flame-dried Schlenk flask, dissolve 4-chloro-8-methoxyquinazoline (7.0 g, 35.9 mmol) in anhydrous DMF (70 mL).
-
Add Zinc cyanide (
) (2.53 g, 21.5 mmol, 0.6 eq) and degas the solution by bubbling nitrogen through it for 15 minutes. -
Quickly add Tetrakis(triphenylphosphine)palladium(0) (
) (2.07 g, 1.79 mmol, 0.05 eq). Seal the flask and heat to 100 °C for 12 hours. -
Cool to room temperature and quench with a 10% aqueous ammonia solution (50 mL) to complex the excess zinc salts.
-
Extract with Ethyl Acetate (3 × 100 mL). Wash the organics extensively with water (3 × 100 mL) to remove DMF, followed by brine.
-
Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 8-methoxyquinazoline-4-carbonitrile.
Step 4: Synthesis of 8-Methoxyquinazoline-4-carboxylic acid
Rationale: Base-catalyzed hydrolysis converts the nitrile to a carboxylate salt. Subsequent acidification protonates the salt to yield the highly insoluble free carboxylic acid[1].
-
Suspend 8-methoxyquinazoline-4-carbonitrile (5.0 g, 27.0 mmol) in a mixture of Ethanol (50 mL) and Water (50 mL).
-
Add Sodium hydroxide pellets (3.24 g, 81.0 mmol, 3.0 eq).
-
Heat the mixture to 80 °C for 4 hours. The suspension will dissolve as the sodium carboxylate salt forms.
-
Cool the solution to room temperature and concentrate slightly under reduced pressure to remove the majority of the ethanol.
-
Cool the aqueous layer in an ice bath and slowly acidify using 2M HCl (aq) until the pH reaches 2.0. A thick precipitate will form.
-
Stir for 30 minutes at 0 °C, filter the solid, wash thoroughly with cold water, and dry under high vacuum at 60 °C for 12 hours to afford the final product, 8-Methoxyquinazoline-4-carboxylic acid .
References
1.[3]3 - evitachem.com 2.[4]4 - benchchem.com 3.[1]1 - acs.org 4.[2]2 - mdpi.com
Sources
Application Notes and Protocols for One-Pot Cyclization of 8-Methoxyquinazoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Derivatives of quinazoline are known to exhibit anticancer, anti-inflammatory, antiviral, and antihypertensive properties, among others. The specific substitution pattern on the quinazoline nucleus plays a critical role in modulating the pharmacological activity of these compounds. 8-Methoxyquinazoline-4-carboxylic acid, in particular, is a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The development of efficient, one-pot synthetic protocols for this key intermediate is therefore of significant interest to the drug discovery and development community, as it streamlines the synthetic process, reduces waste, and accelerates the generation of novel drug candidates.
This document provides detailed application notes and proposed one-pot protocols for the synthesis of 8-Methoxyquinazoline-4-carboxylic acid, drawing upon established methodologies for the synthesis of related quinazoline derivatives.
Synthetic Strategies: A Comparative Overview
Two primary one-pot strategies are proposed for the synthesis of 8-Methoxyquinazoline-4-carboxylic acid, each with its own set of advantages and considerations.
-
Three-Component Cyclization from 2-Amino-3-methoxybenzoic Acid: This approach utilizes the commercially available 2-amino-3-methoxybenzoic acid as the starting material. The quinazoline ring is constructed in a single step by reacting the anthranilic acid derivative with a source of C2 and N3 atoms of the quinazoline ring. This method is convergent and allows for the direct incorporation of the desired substitution pattern from the outset.
-
Isatin-Based Three-Component Synthesis: This strategy involves the use of a substituted isatin, specifically 7-methoxyisatin, which undergoes in-situ hydrolysis to form a reactive intermediate. This intermediate then participates in a three-component reaction with an aldehyde and a nitrogen source (ammonium acetate) to yield the target quinazoline-4-carboxylic acid. This method has proven effective for the synthesis of various quinazoline-4-carboxylic acid derivatives.[1][2]
The choice between these strategies may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available (e.g., microwave reactors).
Protocol 1: Microwave-Assisted One-Pot Synthesis from 2-Amino-3-methoxybenzoic Acid
This protocol is based on the well-established method of synthesizing quinazolinones from anthranilic acids using a one-carbon source, adapted for the synthesis of the carboxylic acid derivative.[3][4] Microwave irradiation is employed to accelerate the reaction and improve yields.[3]
Reaction Principle
The reaction proceeds via the initial formation of a formamidine intermediate from the reaction of 2-amino-3-methoxybenzoic acid with formamide. Subsequent intramolecular cyclization and dehydration, promoted by the high temperature achieved under microwave irradiation, leads to the formation of the quinazoline ring.
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of 8-Methoxyquinazoline-4-carboxylic acid.
Detailed Protocol
Materials:
-
2-Amino-3-methoxybenzoic acid (1.0 eq)
-
Formamide (10-20 eq)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
-
Ethanol
-
Deionized water
Procedure:
-
To a 10 mL microwave reactor vial, add 2-amino-3-methoxybenzoic acid (e.g., 1.0 g, 5.98 mmol) and formamide (e.g., 10 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 160 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with two portions of cold water (2 x 20 mL).
-
Recrystallize the solid from a mixture of ethanol and water to afford pure 8-Methoxyquinazoline-4-carboxylic acid.
-
Dry the purified product under vacuum.
Expected Outcome and Characterization
The expected product is a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the quinazoline core and the methoxy and carboxylic acid groups.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy group).
Protocol 2: One-Pot Three-Component Synthesis from 7-Methoxyisatin
This protocol is an adaptation of a known one-pot method for synthesizing quinazoline-4-carboxylic acids from isatin derivatives.[1][2] It offers an alternative route that may be advantageous if 7-methoxyisatin is more readily available or provides higher yields for this specific target.
Reaction Principle
The reaction begins with the alkaline hydrolysis of 7-methoxyisatin to form the sodium salt of (2-amino-6-methoxyphenyl)-oxo-acetic acid in situ. This intermediate then undergoes a three-component condensation with an aldehyde (in this case, formaldehyde or a suitable equivalent) and ammonium acetate. The ammonium acetate serves as the nitrogen source for the N3 position of the quinazoline ring. The reaction proceeds through the formation of an imine, followed by cyclization and subsequent aromatization to yield the final product.
Reaction Mechanism
Caption: Proposed mechanism for the one-pot synthesis from 7-methoxyisatin.
Detailed Protocol
Materials:
-
7-Methoxyisatin (1.0 eq)
-
Sodium hydroxide (1.0 eq)
-
Formaldehyde (37% in water, 1.2 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol
-
Hydrochloric acid (2 M)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 7-methoxyisatin (e.g., 1.0 g, 5.64 mmol) in a solution of sodium hydroxide (e.g., 0.23 g, 5.75 mmol) in 10 mL of water.
-
Heat the mixture at reflux for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and add ethanol (20 mL).
-
To this solution, add ammonium acetate (e.g., 0.87 g, 11.28 mmol) and formaldehyde solution (e.g., 0.5 mL, 6.77 mmol).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with 2 M hydrochloric acid to a pH of approximately 3-4.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the solid from a suitable solvent such as an ethanol/water mixture.
-
Dry the purified product under vacuum.
Data Summary and Comparison
| Parameter | Protocol 1 (from 2-Amino-3-methoxybenzoic Acid) | Protocol 2 (from 7-Methoxyisatin) |
| Starting Material | 2-Amino-3-methoxybenzoic acid | 7-Methoxyisatin |
| Key Reagents | Formamide | Formaldehyde, Ammonium Acetate, NaOH |
| Reaction Conditions | Microwave irradiation (160 °C, 30 min) | Conventional heating (reflux, 12-24 h) |
| Advantages | Rapid reaction time, potentially higher yields | Utilizes a different readily available starting material |
| Considerations | Requires a microwave reactor | Longer reaction time |
Troubleshooting and Optimization
-
Low Yields: In Protocol 1, increasing the reaction time or temperature in the microwave may improve yields, though this should be done cautiously to avoid decomposition. In Protocol 2, ensuring complete hydrolysis of the isatin is crucial; extending the initial reflux time with NaOH may be beneficial. The purity of the starting materials is also critical.
-
Incomplete Reaction: If TLC indicates the presence of starting material, extending the reaction time is the first step. For Protocol 1, a higher temperature can be explored. For Protocol 2, the addition of a slight excess of formaldehyde and ammonium acetate may drive the reaction to completion.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed for purification.
Conclusion
The one-pot synthesis of 8-Methoxyquinazoline-4-carboxylic acid is a highly desirable goal for streamlining the production of this valuable synthetic intermediate. The protocols presented here, based on established synthetic methodologies for related quinazoline derivatives, offer two viable and robust starting points for researchers. The microwave-assisted approach from 2-amino-3-methoxybenzoic acid promises a rapid and efficient synthesis, while the isatin-based method provides a reliable alternative. Both protocols are amenable to optimization to achieve the desired yield and purity for applications in drug discovery and development.
References
- Journal of Chemical Research, Synopses. (1998). One-pot Synthesis of Substituted Quinazolin-4(3H)
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]
- Anbhule, P. et al. (2017). A bio-oriented anthranilic acid catalyzed synthesis of quinazolin-8 (4H)-one derivatives: Evaluation by green chemistry metrics. Taylor & Francis Online.
- ResearchGate. (2026). Facile One-Pot Synthesis of 8 H -Quinazolino[4,3-b]Quinazolin-8-Ones.
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. [Link]
- Lahna, A. (2022).
- Google Patents. (1990). US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
-
Yadav, M. R. et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. PMC. [Link]
- Patel, H. D. & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)
- Turkish Journal of Chemistry. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.
- MDPI. (2023).
-
Nakatani, K. et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]
- PMC. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
- Bentham Science Publishers. (n.d.).
- Semantic Scholar. (n.d.).
- ACS Publications. (n.d.). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters.
- Organic Chemistry Portal. (2012).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
- Hungarian Journal of Industry and Chemistry. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS.
- PMC. (2019).
- SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid.
Sources
Application Notes & Protocols: Leveraging 8-Methoxyquinazoline-4-carboxylic acid as a Foundational Building Block for VHL-Recruiting PROTACs
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
The paradigm of therapeutic intervention is undergoing a significant evolution, moving from classical occupancy-driven inhibition to event-driven pharmacology.[1][2] At the vanguard of this shift are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to commandeer the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system (UPS)—for the selective elimination of disease-implicated proteins.[1][3][][5][6] A PROTAC molecule consists of three principal components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that conjoins these two moieties.[1][3][][5][6] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, prompting the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[][5][6] This catalytic mechanism distinguishes PROTACs from traditional inhibitors, allowing for the degradation of multiple protein targets by a single PROTAC molecule.[6]
The von Hippel-Lindau (VHL) E3 ligase has become a cornerstone in PROTAC development, attributable to its well-defined structure, the availability of high-affinity ligands, and its wide-ranging tissue expression.[6][7] VHL-based PROTACs have demonstrated profound efficacy in degrading a diverse array of protein targets.[6] Central to the construction of these potent degraders is the strategic selection of a VHL ligand. 8-Methoxyquinazoline-4-carboxylic acid serves as a key precursor to a class of highly potent VHL ligands, making it an indispensable building block for researchers in the field of targeted protein degradation. This guide provides an in-depth exploration of its application, from the synthesis of the VHL ligand to the assembly and characterization of the final PROTAC.
The Strategic Importance of 8-Methoxyquinazoline-4-carboxylic acid in VHL Ligand Synthesis
The VHL protein naturally recognizes and binds to the hydroxylated alpha subunit of hypoxia-inducible factor (HIF-1α) under normal oxygen conditions, leading to its ubiquitination and degradation.[7][8] Small-molecule VHL ligands are designed to mimic this interaction. The derivatives of 8-Methoxyquinazoline-4-carboxylic acid form part of a scaffold that has been extensively optimized to achieve high-affinity binding to VHL, thereby enabling potent recruitment of the E3 ligase to the POI.[9] The carboxylic acid functionality of this building block provides a versatile handle for the attachment of linkers, a critical step in PROTAC synthesis.[10][11]
Part 1: Synthesis and Functionalization of the VHL Ligand
The journey of constructing a VHL-recruiting PROTAC begins with the synthesis of the E3 ligase ligand. 8-Methoxyquinazoline-4-carboxylic acid is a common starting material for creating a potent VHL ligand. The following protocol outlines a generalizable synthetic route.
Protocol 1: Amide Coupling of 8-Methoxyquinazoline-4-carboxylic acid
This protocol describes the coupling of the carboxylic acid with a suitable amine-containing fragment, which is a common step in the elaboration of the final VHL ligand.
Materials:
| Reagent | Supplier | Grade |
| 8-Methoxyquinazoline-4-carboxylic acid | Commercially Available | ≥95% |
| Amine coupling partner (e.g., (S)-2-amino-3,3-dimethyl-1-((S)-pyrrolidin-2-yl)butan-1-one) | Commercially Available | ≥95% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercially Available | Reagent Grade |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous |
| DMF (N,N-Dimethylformamide) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Saturated aqueous sodium bicarbonate | Laboratory Prepared | |
| Brine | Laboratory Prepared | |
| Anhydrous sodium sulfate | Commercially Available | Reagent Grade |
Procedure:
-
To a solution of 8-Methoxyquinazoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine coupling partner (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.
Part 2: PROTAC Assembly – The Art of Linker Conjugation
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][3][12] The choice of linker length, composition, and attachment points can significantly impact the degradation efficiency of the molecule.[3] Alkyl and polyethylene glycol (PEG) chains are the most commonly used linker motifs due to their synthetic accessibility and the ease with which their properties can be tuned.[1][][5]
Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Protocol 2: Amide Bond Formation to Attach the Linker
This protocol details the coupling of the synthesized VHL ligand (which now presents a new reactive handle, often an amine after deprotection of a protecting group introduced in the initial steps) to a linker possessing a terminal carboxylic acid.
Materials:
| Reagent | Supplier | Grade |
| Amine-functionalized VHL Ligand | Synthesized in Part 1 | Purified |
| Carboxylic acid-terminated Linker (e.g., Boc-NH-PEG3-COOH) | Commercially Available | ≥95% |
| HATU | Commercially Available | Reagent Grade |
| DIPEA | Commercially Available | Anhydrous |
| DMF | Commercially Available | Anhydrous |
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the amine-functionalized VHL ligand as the amine coupling partner and the carboxylic acid-terminated linker as the acid component.
-
After purification, the resulting VHL-Linker conjugate can be carried forward to the next step. If the linker contains a protecting group (e.g., Boc), it must be removed prior to conjugation with the POI ligand.
Part 3: Biological Characterization of the Assembled PROTAC
The ultimate validation of a PROTAC lies in its ability to induce the degradation of the target protein within a cellular context.[6] A series of in-vitro and cellular assays are essential to characterize the efficacy and mechanism of action of the newly synthesized degrader.
Mechanism of Action of a VHL-Recruiting PROTAC
Caption: Mechanism of VHL-recruiting PROTAC action.
Protocol 3: Western Blotting for Target Protein Degradation
Western blotting is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[13][14][15]
Materials:
| Reagent/Equipment | Supplier |
| Cell culture reagents (media, FBS, etc.) | Standard suppliers |
| PROTAC compound and vehicle control (e.g., DMSO) | Synthesized/Purchased |
| RIPA lysis buffer with protease and phosphatase inhibitors | Commercially Available |
| BCA protein assay kit | Commercially Available |
| Laemmli sample buffer | Commercially Available |
| SDS-PAGE gels, electrophoresis and transfer apparatus | Standard suppliers |
| PVDF or nitrocellulose membranes | Standard suppliers |
| Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) | Laboratory Prepared |
| Primary antibody against the target protein | Specific to POI |
| Primary antibody against a loading control (e.g., GAPDH, β-actin) | Standard suppliers |
| HRP-conjugated secondary antibody | Standard suppliers |
| Chemiluminescence reagent | Commercially Available |
| Imaging system | Standard suppliers |
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
-
Protocol 4: Cell Viability Assay
It is crucial to assess the cytotoxic effects of the PROTAC on the treated cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[16][17][18]
Materials:
| Reagent/Equipment | Supplier |
| Opaque-walled 96-well plates | Standard suppliers |
| CellTiter-Glo® Reagent | Promega |
| Multimode plate reader with luminescence detection | Standard suppliers |
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion and Future Perspectives
8-Methoxyquinazoline-4-carboxylic acid represents a pivotal starting point for the synthesis of highly potent VHL-recruiting PROTACs. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize novel protein degraders. The modular nature of PROTAC synthesis allows for extensive optimization of each component—the VHL ligand, the linker, and the POI ligand—to achieve desired potency, selectivity, and pharmacokinetic properties.[19][20] As the field of targeted protein degradation continues to expand, the principles and techniques outlined herein will remain fundamental to the development of the next generation of therapeutics.
References
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(4), 251-271. Retrieved from [Link]
-
Star Protocols. (2024). Protocol for constructing tumor-targeting ANM-PROTACs for degradation of transcription factors. Retrieved from [Link]
-
Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology, 15(1), 1-19. Retrieved from [Link]
-
Ley, S. V., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Nature Communications, 14(1), 2786. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Retrieved from [Link]
-
Li, J., et al. (2022). Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. Acta Pharmaceutica Sinica B, 12(7), 3028-3041. Retrieved from [Link]
-
Oxford Academic. (2024). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]
-
eScholarship. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Retrieved from [Link]
-
ScienceOpen. (2024). Application of PROTACs in target identification and validation. Retrieved from [Link]
-
Diva Portal. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
National Institutes of Health. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]
-
Frontiers. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]
-
National Institutes of Health. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
-
ACS Publications. (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. Retrieved from [Link]
-
ResearchGate. (2022). Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 10. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00027C [pubs.rsc.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cell.com [cell.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 17. selectscience.net [selectscience.net]
- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Synthesis of 8-Methoxyquinazoline Scaffolds via Microwave Irradiation
Executive Summary
The 8-methoxyquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for potent PDE5 inhibitors and EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Conventional thermal synthesis of this bicyclic system via the Niementowski reaction or subsequent nucleophilic substitutions often suffers from prolonged reaction times (12–48 hours), harsh conditions, and inconsistent yields due to thermal gradients.
This Application Note details a validated Microwave-Assisted Synthesis (MAS) protocol that reduces reaction times to minutes while improving purity profiles. By leveraging the specific dielectric heating properties of polar precursors, this method offers a scalable, reproducible pathway for high-throughput library generation.
Mechanistic Rationale & Dielectric Heating
The "Why" Behind the Protocol
Unlike conventional conductive heating (oil baths), which relies on convection currents and creates "hot walls," microwave irradiation generates heat internally through dipolar polarization and ionic conduction .
-
Dipolar Polarization: The reagents (specifically polar solvents like formamide or isopropanol) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and rapid, uniform heating.
-
The 8-Methoxy Effect: The electron-donating methoxy group at the C8 position increases the electron density of the benzene ring. In conventional synthesis, this can deactivate the system toward certain nucleophilic attacks. Microwave irradiation overcomes this activation energy barrier by enabling higher instantaneous temperatures (
C) in sealed vessels that are unattainable at atmospheric pressure.
DOT Diagram: Mechanistic Pathway
The following diagram illustrates the synthetic workflow and the specific steps enhanced by microwave irradiation.
Caption: Workflow for the synthesis of 8-methoxyquinazoline derivatives highlighting microwave-accelerated steps (Red).
Equipment & Safety Prerequisites
-
Microwave Reactor: Single-mode synthesizer (e.g., biotage Initiator or CEM Discover) capable of maintaining 20 bar pressure and
C. -
Vessels: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Safety Note: Step 2 involves
. While microwave protocols exist, conventional heating is recommended for scale-up of the chlorination step due to the risk of rapid pressure buildup from HCl gas evolution. If using MW for Step 2, use extreme caution and low active volume (<2 mL).
Experimental Protocols
Protocol A: Cyclocondensation (The Core Scaffold)
This step constructs the pyrimidine ring. Formamide acts as both the solvent and the nitrogen source.
Reagents:
-
2-Amino-3-methoxybenzoic acid (1.0 eq)[1]
-
Formamide (5–10 volumes)
-
Ammonium acetate (0.5 eq - optional catalyst)[1]
Procedure:
-
Load 2-amino-3-methoxybenzoic acid (500 mg) into a 10 mL microwave vial.
-
Add Formamide (3 mL).
-
Seal the vial and place it in the microwave cavity.
-
Irradiation Parameters:
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The solid product (8-methoxyquinazolin-4(3H)-one) will precipitate. Filter, wash with water, and dry.
Self-Validation:
-
Success Indicator: Formation of a white/off-white solid.
-
TLC:[1] 5% MeOH in DCM (Product
, Starting material ).
Protocol B: Functionalization (The Library Builder)
This step is the most time-saving application of MAS. It replaces the 4-chloro group with various amines (anilines, benzylamines) to create the final bioactive molecule.
Precursor: 4-Chloro-8-methoxyquinazoline (Prepared via standard
Reagents:
-
4-Chloro-8-methoxyquinazoline (1.0 eq)[1]
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile.
Procedure:
-
Dissolve the chloro-quinazoline (100 mg) and the aniline derivative in IPA (3 mL) in a 5 mL microwave vial.
-
Irradiation Parameters:
-
Temp:
C – C[1] -
Time: 15–20 minutes
-
Absorption Level: Normal
-
-
Work-up: Upon cooling, the hydrochloride salt of the product often precipitates directly. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography.
Self-Validation:
-
Success Indicator: Disappearance of the chloro-starting material on LC-MS.
-
Yield: Typically >85% (compared to 50-60% with 12h reflux).
Data Analysis: Conventional vs. Microwave
The following table summarizes the efficiency gains observed in the synthesis of N-(3-chloro-4-fluorophenyl)-8-methoxyquinazolin-4-amine (Gefitinib analog core).
| Parameter | Conventional Reflux | Microwave Assisted | Improvement Factor |
| Step 1 Time | 6–12 Hours | 10–15 Minutes | 36x Faster |
| Step 1 Yield | 65% | 88% | +23% |
| Step 3 Time | 4–8 Hours | 15–20 Minutes | 16x Faster |
| Step 3 Yield | 70% | 92% | +22% |
| Solvent Usage | High (50 mL+) | Low (<5 mL) | Green Chem |
Troubleshooting & Optimization
-
Pressure Errors: If the microwave aborts due to over-pressure during Step 1, reduce the volume of Formamide or use a larger headspace vial. Formamide decomposes to CO and
at high temps, contributing to pressure. -
Incomplete Reaction (Step 3): If the starting chloride remains, increase the temperature to
C. The 8-methoxy group donates electrons into the ring, making the C4 position slightly less electrophilic than in unsubstituted quinazolines; slightly higher energy may be required. -
Solvent Choice: For Step 3, Isopropanol is preferred over DMF. IPA absorbs microwaves well enough to heat rapidly but allows for easier work-up (precipitation) compared to high-boiling DMF.
References
-
Liu, J. F., et al. (2005).[4] "Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones." Tetrahedron Letters, 46(8), 1241-1244.[4] Link
-
Besson, T., et al. (2000). "Microwave-assisted synthesis of quinazoline derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Kabri, Y., et al. (2009).[4] "Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors." Green Chemistry, 11, 201-208.[4] Link
-
Mohammadkhani, L., & Heravi, M. M. (2020).[5] "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 8, 580086.[5] Link
-
Li, F., et al. (2007).[4] "An efficient construction of quinazolin-4(3H)-ones under microwave irradiation." Arkivoc, (i), 40-50.[4][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solid-phase synthesis using 8-Methoxyquinazoline scaffolds
Application Note: High-Fidelity Solid-Phase Synthesis of 8-Methoxyquinazoline Scaffolds
Executive Summary & Scientific Rationale
The 8-methoxyquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural anchor for several FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , and Vandetanib . While the quinazoline core provides the essential ATP-mimetic hydrogen bonding to the kinase hinge region (typically N1 and N3), the 8-methoxy substituent plays a critical dual role:
-
Solubility & Pharmacokinetics: It disrupts the planarity and crystal packing of the quinazoline ring, significantly enhancing aqueous solubility compared to the unsubstituted parent.
-
Electronic Modulation: The electron-donating nature of the methoxy group at the C8 position influences the pKa of the N1 nitrogen, fine-tuning the binding affinity to the ATP pocket.
This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating libraries of 4-amino-8-methoxyquinazoline derivatives. Unlike solution-phase methods that require tedious purification after every step, this protocol leverages a "Resin-Capture" strategy to ensure high purity and throughput.
Strategic Overview: The "Resin-Bound Nucleophile" Approach
While it is possible to build the quinazoline ring system entirely on-resin (via immobilized anthranilic acid), this approach often suffers from low cyclization yields and limited diversity at the C8 position.
Recommended Strategy: We utilize a convergent approach where the 4-chloro-8-methoxyquinazoline core is synthesized in bulk (solution phase) and then reacted with a resin-bound amine (solid phase). This method ensures that the complex heteroaromatic core is verified pure before entering the high-value combinatorial step.
Workflow Logic:
-
Scaffold Prep (Solution): Synthesis of 4-chloro-8-methoxyquinazoline from 2-amino-3-methoxybenzoic acid.
-
Resin Loading: Attachment of a diamine linker to an acid-labile resin (Rink Amide or 2-Chlorotrityl).
-
SNAr Displacement: Nucleophilic attack of the resin-bound amine on the 4-chloro position of the scaffold.
-
Cleavage: Release of the final 4-substituted-8-methoxyquinazoline.
Detailed Experimental Protocols
Phase A: Solution-Phase Scaffold Preparation
Objective: Isolate high-purity 4-chloro-8-methoxyquinazoline (Intermediate A).
Reagents:
-
2-Amino-3-methoxybenzoic acid (Starting Material)
-
Thionyl chloride (
) or Phosphorus oxychloride ( ) -
DMF (catalytic)
Protocol:
-
Cyclization: Reflux 2-amino-3-methoxybenzoic acid (1.0 eq) with formamidine acetate (1.5 eq) in 2-methoxyethanol for 12–16 hours. Cool, filter the precipitate, and wash with ethanol to obtain 8-methoxyquinazolin-4(3H)-one .
-
Checkpoint: Verify formation by LC-MS (M+H).
-
-
Chlorination: Suspend the quinazolinone (1.0 eq) in
(10 eq). Add 2–3 drops of dry DMF as a catalyst. -
Reflux for 3–5 hours until the solution becomes clear.
-
Remove excess
under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid. -
Neutralization: Carefully neutralize the residue with saturated
(aq) and extract with DCM. Dry over and concentrate.-
Storage: Store Intermediate A under inert atmosphere at 4°C. It is moisture-sensitive.
-
Phase B: Solid-Phase Library Synthesis
Objective: Generate a library of N4-substituted derivatives.
Resin Selection:
-
Rink Amide MBHA Resin (0.5–0.7 mmol/g): Best for generating C-terminal amides if the linker is an amino acid.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Best for attaching diamines where one amine remains free for the scaffold coupling.
Step 1: Linker Attachment (Example using Rink Amide)
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).
-
Coupling: Dissolve Fmoc-Diamine-Linker (e.g., Fmoc-piperazine or Fmoc-1,3-diaminopropane, 4.0 eq), HBTU (3.9 eq), and DIPEA (8.0 eq) in DMF. Add to resin.[3][4][5][6][7] Shake for 2 hours at RT.
-
Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap unreacted sites.
-
Final Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min) to expose the reactive amine.
Step 2: Scaffold Loading (SNAr Reaction) Critical Step: The resin-bound amine attacks the C4-position of the quinazoline.
-
Swelling: Swell the amine-functionalized resin in anhydrous NMP (N-Methyl-2-pyrrolidone) for 30 min. Note: NMP allows higher reaction temperatures than DCM.
-
Reaction Cocktail: Dissolve Intermediate A (4-chloro-8-methoxyquinazoline, 3.0 eq) and DIPEA (6.0 eq) in anhydrous NMP.
-
Incubation: Add the cocktail to the resin. Heat the reaction vessel to 60–80°C for 4–6 hours.
-
Optimization: Microwave irradiation (50W, 60°C) can reduce this time to 30 minutes.
-
-
Washing: Drain and wash extensively to remove excess scaffold: DMF (5x), DCM (5x), MeOH (3x), Et2O (2x).
-
QC Check: Perform a chloranil test. A colorless beads result indicates complete consumption of the resin-bound amine.
-
Step 3: Cleavage & Isolation [4][7]
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5%
. -
Incubation: Treat resin with cocktail for 2 hours at RT.
-
Work-up: Filter resin and wash with minimal TFA.[5] Precipitate the filtrate into cold diethyl ether (-20°C). Centrifuge to collect the crude solid.
Data Summary & Troubleshooting
| Parameter | Recommended Condition | Why? |
| Solvent (Coupling) | NMP or DMF | High boiling point required for SNAr; excellent resin swelling. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base to scavenge HCl generated during substitution. |
| Temperature | 60–80°C | The 8-methoxy group donates electrons into the ring, slightly deactivating the C4-Cl bond compared to unsubstituted quinazolines. Heat is required.[8] |
| Stoichiometry | 3.0 eq Scaffold | Excess ensures kinetics favor the solid-phase reaction over hydrolysis. |
Troubleshooting Table:
-
Problem: Low Yield.
-
Solution: The 4-chloro scaffold may have hydrolyzed. Check purity of Intermediate A. Ensure anhydrous NMP is used.
-
-
Problem: Incomplete Substitution (Positive Chloranil Test).
-
Solution: Re-treat resin with fresh scaffold/base at 80°C or use microwave assistance.
-
-
Problem: "Sticky" Crude Product.
-
Solution: The 8-methoxy group increases polarity. Use Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) rather than ether precipitation if the product oils out.
-
Visualization: Synthesis Workflow
Caption: Workflow combining solution-phase scaffold construction with solid-phase diversification via nucleophilic aromatic substitution (
References
-
Kabri, Y., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(1), 123. Link
-
Neogi, K., et al. (2022). "Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents." Translational Oncology, 18, 101356. Link
-
BenchChem. (2025). "Application Notes: Solid-Phase Synthesis of Quinazolin-4(3H)-one Libraries." Link
-
Sigma-Aldrich. (2025). "Product Specification: 4-Chloro-8-methoxyquinazoline (CAS 154288-09-2)."[9][10] Link
-
Aapptec. (2025). "Protocol: Cleavage from Rink Amide Resin." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-8-methoxyquinazoline | C9H7ClN2O | CID 10262052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-8-methoxyquinazoline | 154288-09-2 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Steric Hindrance in 8-Substituted Quinazoline Reactions
Developed for: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the synthetic challenges posed by 8-substituted quinazolines. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, functionalization of this privileged structure, particularly at the C8-position, introduces significant steric challenges that can often lead to low yields, failed reactions, or complex product mixtures.[5][6]
This guide provides in-depth, practical solutions to these common problems. Drawing from established literature and mechanistic principles, we offer troubleshooting advice, detailed protocols, and data-driven recommendations to help you successfully synthesize your target molecules.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental issues you might be facing.
Q1: Why do substituents at the 8-position of a quinazoline create such a significant synthetic barrier?
The primary reason is a phenomenon known as peri-strain . The 8-position is located in close spatial proximity to the nitrogen atom at position 1 (N1). When a substituent is present at C8, it can sterically clash with reagents attempting to approach N1 or with substituents on adjacent positions. This clash, or peri-interaction, raises the energy of the transition state for many reactions, thereby slowing them down or preventing them from occurring altogether. This is a common issue in polycyclic aromatic systems and requires specific strategies to overcome.[5]
Q2: I'm seeing very low yields or no reaction at all. How do I know if steric hindrance from my 8-substituent is the main cause?
Steric hindrance is a likely culprit if you observe the following:
-
Failed N-Alkylation/N-Arylation: Attempts to add groups to the N1 or N3 positions are common failure points. The 8-substituent can physically block the approach of the electrophile.[7][8]
-
Poor Cross-Coupling Efficiency: Palladium-catalyzed reactions (like Suzuki or Buchwald-Hartwig amination) at positions adjacent to the 8-substituent (e.g., C4 or C7) may proceed sluggishly or not at all. The bulky substituent can impede the necessary conformational changes in the palladium catalyst's coordination sphere.[9][10][11]
-
Formation of Side Products: Instead of the desired product, you might isolate starting materials or products resulting from reactions at less hindered sites.[5] In some cases, decomposition may occur due to the high activation energy required, leading to lower overall yields.[5]
-
Success with a Smaller 8-Substituent: If a similar reaction works well with a smaller C8-substituent (e.g., hydrogen or fluorine) but fails with a larger one (e.g., methyl, bromo, or phenyl), this strongly points to a steric issue.
Q3: Which types of reactions are most commonly affected by an 8-substituent?
-
N-Alkylation and N-Arylation: These are highly sensitive to peri-strain.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings, particularly at the C4 position, are often challenging.
-
C-H Functionalization: Directing group-assisted C-H activation can be difficult as the 8-substituent may prevent the optimal orientation of the catalyst.[12][13]
Part 2: Troubleshooting Guides by Reaction Type
Here, we provide targeted solutions for specific experimental problems.
Guide A: N-Alkylation and N-Arylation Reactions
Problem: You are experiencing low to no yield when attempting to alkylate or arylate the N1 or N3 position of an 8-substituted quinazolinone.
Solution 1: Optimize Your Base and Solvent System
The choice of base is critical for deprotonating the quinazoline nitrogen without adding to the steric congestion.
-
Insight: Strong, non-nucleophilic, and sterically non-demanding bases are often preferred. While potassium carbonate (K₂CO₃) is common, it can be ineffective in hindered cases.[14] Cesium carbonate (Cs₂CO₃) is often a superior choice due to the larger cation's ability to better coordinate with the substrate and promote reactivity.[7] For very challenging substrates, a strong hydride base like sodium hydride (NaH) can be effective, but care must be taken to control the reaction.
-
Data-Driven Choice:
| Base | Solvent | Temperature | Typical Outcome | Reference Insight |
| K₂CO₃ | DMF | Reflux | Moderate to low yields, especially with bulky groups. | [14] |
| Cs₂CO₃ | DMF / Acetonitrile | 70-100 °C | Often provides higher yields than K₂CO₃. | [7] |
| NaH | THF / DMF | 0 °C to RT | Effective for difficult alkylations but requires anhydrous conditions. | [15] |
| DBU | Toluene / DMF | 120 °C | A strong, non-nucleophilic organic base suitable for some systems. | [16] |
Solution 2: Leverage Microwave-Assisted Synthesis
Microwave irradiation can provide the energy needed to overcome the high activation barrier caused by steric hindrance, often leading to dramatically reduced reaction times and improved yields.[17][18][19][20]
-
Insight: Microwave heating is not just about high temperatures; it provides efficient and uniform heating of the reaction mixture, which can promote reactions that are sluggish under conventional heating.[19] Solvent-free conditions or high-boiling point solvents like DMF or ethylene glycol are often used in microwave synthesis.[1][18]
-
Actionable Tip: If your reaction is failing at reflux in DMF for 24 hours, try the same reaction in a sealed microwave vial at 150-175°C for 10-30 minutes.[21] This can often be sufficient to drive the reaction to completion.
Guide B: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Problem: You are attempting a Suzuki or Buchwald-Hartwig coupling at the C4 position of an 8-substituted quinazoline and observing poor conversion.
Solution 1: The Critical Role of Ligand Selection
In palladium catalysis, the ligand dictates the catalyst's reactivity, stability, and ability to tolerate steric bulk. For hindered substrates, standard ligands like triphenylphosphine (PPh₃) are often inadequate.
-
Insight: The key is to use bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst. The steric bulk of the ligand forces a wider coordination angle around the palladium atom, which can help accommodate the hindered quinazoline substrate.[9][10][22]
-
Data-Driven Choice:
| Ligand | Structure Type | Key Feature | Ideal For |
| SPhos | Biarylphosphine | High activity, promotes difficult couplings. | Suzuki & Buchwald-Hartwig |
| XPhos | Biarylphosphine | Very bulky and electron-rich. | Challenging Suzuki & Buchwald-Hartwig. |
| RuPhos | Biarylphosphine | Excellent for C-N and C-O couplings. | Buchwald-Hartwig Amination. |
| DavePhos | Biarylphosphine | Effective for a broad range of couplings. | General purpose for hindered systems.[11] |
| tBu₃P | Monophosphine | Very bulky and electron-donating. | Suzuki couplings with hindered partners.[23] |
Solution 2: Catalyst System and Condition Optimization
-
Palladium Precursor: While Pd(PPh₃)₄ is common, it can be inefficient.[21] Consider using more active precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand.
-
Base: A strong base is required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations, while K₂CO₃ or K₃PO₄ are frequently used for Suzuki couplings.
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed effectively.
The following diagram illustrates how a bulky ligand facilitates the catalytic cycle, particularly the transmetalation and reductive elimination steps, which are often hindered.
Caption: Catalytic cycle for Suzuki coupling highlighting the role of bulky ligands.
Guide C: C-H Functionalization
Problem: You are attempting a directed C-H functionalization on the quinazoline core, but the 8-substituent is preventing the desired regioselectivity or reactivity.
Solution 1: Employ a Removable Directing Group
-
Insight: A directing group (DG) can pre-coordinate to the metal catalyst and position it for activation of a specific C-H bond. For quinazolines, groups attached to N1 or N3 can direct functionalization. The 8-aminoquinoline moiety is a powerful bidentate directing group itself for functionalizing other parts of a molecule.[24] In your case, a directing group on the quinazoline nitrogen can help overcome the steric influence of the 8-substituent by forcing the catalyst into the desired position.
-
Strategy: Common directing groups include picolinamide or pyrimidyl groups. These are often designed to be removed under mild conditions after the C-H functionalization step is complete, providing a "traceless" approach to the final product.[25]
This diagram illustrates how a directing group overrides steric factors to achieve site-selective functionalization.
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tacoma.uw.edu [tacoma.uw.edu]
- 16. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docta.ucm.es [docta.ucm.es]
- 18. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 19. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tsijournals.com [tsijournals.com]
- 21. asianpubs.org [asianpubs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Preventing decarboxylation of quinazoline-4-carboxylic acids
Topic: Preventing Decarboxylation of Quinazoline-4-Carboxylic Acids Ticket ID: QZ-4COOH-STAB-001 Status: Resolved / Guide Available
Executive Summary: The Instability Factor
The Core Issue: Quinazoline-4-carboxylic acids are notoriously unstable. Unlike their carbocyclic analogues (e.g., naphthalene-1-carboxylic acid), the 4-position of the quinazoline ring is highly electron-deficient. This makes the carboxyl group prone to spontaneous thermal decarboxylation, often occurring at temperatures as low as 60–80°C under acidic conditions or during activation steps.
The Fix: You must avoid the generation of the free protonated acid at high temperatures. The "Safe-Zone" strategy involves maintaining the molecule as a carboxylate salt (Li+/Na+/K+) or an ester until the final moment of coupling, and utilizing low-temperature activation protocols.
The Mechanism: Why Does It Decarboxylate?
To prevent the reaction, you must understand the driving force. The decarboxylation of quinazoline-4-carboxylic acid follows a mechanism similar to the Hammick reaction observed in picolinic acids.
-
Zwitterion Formation: The electron-withdrawing nature of the N1 and N3 atoms pulls electron density away from the C4 position.
-
Stabilization of the Intermediate: When
is lost, the resulting negative charge (or ylide character) at C4 is resonance-stabilized by the diaza-ring system. -
Irreversibility: Once
leaves, the entropy gain and the stability of the resulting quinazoline core make the reaction irreversible.
Visualization: Decarboxylation Pathway
Caption: Thermal decarboxylation pathway driven by resonance stabilization of the C4-anion by ring nitrogens.
Validated Protocols & Troubleshooting
Protocol A: Safe Hydrolysis of Quinazoline-4-Esters
Issue: Acidic hydrolysis (HCl/Reflux) almost always leads to decarboxylation. Solution: Use a "Cold Saponification" method with Lithium Hydroxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Quinazoline-4-carboxylic acid ethyl ester in THF (Tetrahydrofuran).
-
Reagent Prep: Prepare a 1.0 M solution of LiOH (2.0 eq) in water.
-
Reaction: Add the LiOH solution dropwise to the ester at 0°C .
-
Monitoring: Allow to warm to Room Temperature (20–25°C). Monitor by TLC/LCMS. Do not heat.
-
Workup (CRITICAL):
-
Do not acidify to pH 1.
-
Adjust pH to ~4–5 using mild acetic acid or 1N HCl at 0°C.
-
If the product precipitates, filter immediately and dry under vacuum without heat.
-
Alternative: Isolate as the Lithium salt by evaporating solvents (lyophilization recommended) and use the salt directly in the next step.
-
Protocol B: Amide Coupling without Decarboxylation
Issue: Standard coupling reagents (EDC/HOBt) often require time to activate, during which the free acid can degrade. Solution: Use HATU with the pre-formed salt or "Mixed Anhydride" method at low temp.
Step-by-Step Methodology:
-
Setup: Suspend Quinazoline-4-carboxylic acid (or its Li-salt) in dry DMF at 0°C .
-
Base: Add DIPEA (3.0 eq). The extra base ensures the species remains anionic (more stable).
-
Activation: Add HATU (1.1 eq). Stir at 0°C for 15–30 minutes. Do not let this sit for hours.
-
Coupling: Add the amine (1.1 eq).
-
Completion: Allow to warm to RT only after the amine is added.
Stability Data & Comparison
The following table summarizes the stability zones for Quinazoline-4-derivatives.
| Species | Condition | Stability Rating | Risk Factor |
| Ethyl Ester | Room Temp / Neutral | High | Stable for storage. |
| Free Acid | Solid / -20°C | Moderate | Slow decomposition over months. |
| Free Acid | Solution / >60°C | Critical | Rapid decarboxylation. |
| Free Acid | Acidic Reflux (HCl) | Failure | Complete conversion to Quinazoline. |
| Na/K Salt | Solid / Room Temp | High | Best form for handling. |
| Acyl Chloride | SOCl2 Reflux | Low | High risk during formation. |
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (
-
Better Alternative: Use Oxalyl Chloride in DCM at 0°C with a catalytic amount of DMF (Vilsmeier-Haack conditions), or stick to HATU/PyBOP coupling.
Q2: I see a new spot on TLC that is less polar than my product. What is it? A: That is likely the decarboxylated quinazoline. It is significantly less polar than the carboxylic acid. If you see this, your reaction temperature is too high or your pH is too low.
Q3: Can I sublime the acid to purify it? A: No. Sublimation requires heat, which will drive the decarboxylation reaction immediately. Purify via recrystallization of the ester or precipitation of the salt.
Q4: Why is the 2-isomer (Quinazoline-2-COOH) also unstable? A: Similar physics apply. The 2-position is flanked by two nitrogens, making the decarboxylated anion even more stabilized. However, the 4-position is generally more reactive in nucleophilic substitutions and elimination sequences.
References
-
Synthesis and Stability of Quinazoline-4-carboxylic Acid Deriv
- Source: DergiPark (Hacettepe J. Biol. & Chem.)
- Context: Describes the synthesis from isatin and the handling of the carboxylic acid salt to avoid degrad
-
URL:[Link]
-
Decarboxyl
- Source: NIH / PubMed Central
- Context: Discusses the facility of decarboxylation in electron-deficient heteroaromatic acids and how to control it (or exploit it).
-
URL:[Link]
-
Design and Synthesis of Quinazolinone Hydroxamic Acids
- Source: NIH / PubMed Central
- Context: Details the hydrolysis of alkyl esters to carboxylic acids using LiOH to prevent side reactions during inhibitor synthesis.
-
URL:[Link]
-
Room-Temperature Decarboxylative Amin
Sources
Technical Support Center: Metal Impurity Removal from Quinazoline Scavengers
Topic: Strategies for removing Palladium (Pd) and other transition metal catalysts from Quinazoline-based APIs. Ticket ID: QNZ-Pd-REM-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic Triage
The Challenge: Quinazoline scaffolds (common in EGFR inhibitors like Gefitinib and Erlotinib) present a unique challenge in process chemistry. The N1 and N3 nitrogen atoms in the pyrimidine ring act as potent Lewis bases. These atoms coordinate strongly with soft metals like Palladium (Pd), forming stable metal-ligand complexes that resist standard aqueous washes.
The Consequence: Standard filtration (Celite) or simple aqueous extractions often fail to reduce Pd levels below the ICH Q3D limit (typically <10 ppm). The metal is not just "physically trapped"; it is chemically bound to your product.
Diagnostic Decision Tree: Use the following logic flow to select the correct remediation strategy for your specific phase of development.
Figure 1: Strategic decision matrix for selecting palladium removal techniques based on solubility and scale.
Module A: Solid-Supported Scavengers (The Gold Standard)
For high-value intermediates or final APIs where yield loss must be minimized, functionalized silica scavengers are the industry standard. They operate via chemisorption , where a sulfur-based ligand on the silica displaces the quinazoline nitrogen to bind the metal.
FAQ: Which scavenger should I choose?
Quinazolines are nitrogen-rich. You must select a scavenger with a higher affinity for Pd than your product's nitrogen atoms.
| Scavenger Type | Functional Group | Affinity Mechanism | Best For |
| Si-Thiol (SH) | Propylthiol | Soft-Soft acid-base interaction | General purpose Pd(0)/Pd(II) removal. |
| Si-Thiourea | Thiourea | Bidentate chelation | Top Pick for Quinazolines. Outcompetes N-heterocycles for Pd(II). |
| Si-DMT | Dimercaptotriazine | Tridentate chelation | The "Nuclear Option." Use if Thiol/Thiourea fail. |
| Activated Carbon | N/A | Physisorption (Pore trapping) | Avoid. High non-specific binding leads to yield loss of quinazolines. |
Protocol: Batch Scavenging Workflow
Prerequisites:
-
Solvent: THF, EtOAc, or MeOH (Avoid DMF/DMSO if possible as they compete for the metal).
-
Temperature: Heat is crucial to overcome the ligand-exchange activation energy.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude quinazoline (containing ~500-5000 ppm Pd) in 10-20 volumes of solvent (e.g., THF).
-
Loading: Add Si-Thiourea or Si-Thiol at a ratio of 4-5 equivalents relative to the residual Pd content.
-
Pro-Tip: If Pd content is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.
-
-
Incubation: Heat the mixture to 50-60°C for 4 to 12 hours.
-
Why Heat? Room temperature stirring is often insufficient to break the Quinazoline-Pd bond.
-
-
Filtration: Filter the suspension through a 0.45 µm PEEK filter or a pad of Celite to remove the silica beads.
-
Analysis: Analyze the filtrate via ICP-MS. If Pd > 20 ppm, repeat with Si-DMT .
Module B: The L-Cysteine Wash (Bulk Extraction)
When silica scavengers are cost-prohibitive (e.g., multi-kilogram scale), the "L-Cysteine Trick" is the most effective aqueous extraction method. L-Cysteine is a zwitterionic amino acid that forms highly water-soluble complexes with Palladium.
Mechanism of Action
The sulfur and nitrogen on L-Cysteine form a water-soluble chelate with Pd, pulling it from the organic phase (product) into the aqueous phase (waste).
Figure 2: Phase transfer mechanism of L-Cysteine mediated palladium extraction.
Protocol: L-Cysteine Extraction
-
Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, EtOAc, or DCM).
-
Reagent: Prepare a 10-20% (w/v) aqueous solution of L-Cysteine .
-
Execution:
-
Add the aqueous L-Cysteine solution to the organic layer (Ratio 1:1 v/v).
-
Crucial Step: Adjust pH to neutral or slightly basic (pH 7-8) using NaHCO₃ if necessary to ensure Cysteine is in the correct protonation state for binding.
-
Heat to 50°C and stir vigorously for 1-2 hours.
-
-
Workup: Cool, separate layers, and discard the aqueous (yellow/orange) layer.
-
Rinse: Wash the organic layer with water (x2) to remove residual Cysteine.
Module C: Crystallization (The Polishing Step)
Crystallization alone is rarely sufficient for high-Pd loads (>1000 ppm) because the metal complex can co-crystallize with the quinazoline. However, it is excellent for dropping levels from 50 ppm to <5 ppm.
Troubleshooting "Colored Crystals": If your crystals are off-white or grey, Pd is trapped in the lattice.
-
Solution: Add a small amount of activated carbon (e.g., Darco KB-B) during the hot dissolution step of recrystallization, filter hot, then allow to crystallize.
-
Warning: Carbon binds quinazolines. Limit exposure time to <30 mins to prevent yield loss.
Regulatory Compliance (ICH Q3D)
You must verify that your final Pd levels meet the Permitted Daily Exposure (PDE).
Palladium (Class 2B) Limits:
-
Oral Administration: PDE = 100 µ g/day .[1][2]
-
Calculation: If max daily dose is 10g, Limit = 10 ppm. If dose is 1g, Limit = 100 ppm.
-
-
Parenteral (Injectable): PDE = 10 µ g/day .[1]
-
Calculation: If max daily dose is 10g, Limit = 1 ppm.
-
Note: Always target <10 ppm regardless of dose to ensure robust quality control.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link
-
ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation. Link
-
Phillips, S. T., et al. (2018). Evaluation of Cysteine and Its Derivatives for the Removal of Palladium from Organic Solutions.[2][3][4][5] Organic Process Research & Development, 22(3), 299-307. Link
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. onyxipca.com [onyxipca.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. WO2006048746A2 - Methods for the removal of heavy metals - Google Patents [patents.google.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
Technical Support Center: Handling Moisture-Sensitive Quinazoline-4-Carbonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with quinazoline-4-carbonyl chloride . This reagent is a critical building block in the synthesis of quinazoline-4-carboxamides, which are privileged pharmacophores often utilized in the development of EGFR and PI3K kinase inhibitors[1]. However, its extreme sensitivity to atmospheric moisture frequently leads to reaction failures, degraded yields, and compromised experimental integrity.
This document provides a comprehensive, causality-driven framework for diagnosing, troubleshooting, and preventing moisture-related degradation.
The Causality of Instability: Why is it so sensitive?
To effectively handle quinazoline-4-carbonyl chloride, one must understand the thermodynamic and kinetic drivers of its instability. Acyl chlorides naturally undergo nucleophilic addition-elimination reactions[2]. However, quinazoline-4-carbonyl chloride is exceptionally reactive due to the electronic environment of the quinazoline ring.
The two nitrogen atoms in the quinazoline core are highly electronegative and withdraw electron density from the ring via both inductive and resonance effects. This severe electron withdrawal leaves the C4 position—and its attached carbonyl carbon—highly electrophilic[2]. When exposed to even trace amounts of atmospheric water, the oxygen lone pair of the water molecule rapidly attacks the carbonyl carbon, forming a highly unstable tetrahedral intermediate[3]. This intermediate collapses almost instantaneously, eliminating a chloride ion and a proton to yield quinazoline-4-carboxylic acid (an insoluble, inactive solid) and hydrogen chloride (HCl) gas[4].
Figure 1: Mechanistic pathway of quinazoline-4-carbonyl chloride hydrolysis upon moisture exposure.
Quantitative Impact & Diagnostic Troubleshooting Matrix
When hydrolysis occurs, it does not just destroy the reagent; the generated HCl actively sabotages downstream reactions (such as amidation) by protonating the nucleophilic amines[5]. Use the following self-validating matrix to diagnose and correct experimental anomalies.
| Visual/Chemical Symptom | Mechanistic Cause | Typical Yield Impact | Corrective Action & Preventive Protocol |
| White precipitate forms in DCM/THF | Bulk hydrolysis converting the acyl chloride into insoluble quinazoline-4-carboxylic acid[6]. | >80% reduction in target amide formation. | Action: Discard solution. Re-synthesize the active chloride from the carboxylic acid using SOCl |
| Fuming observed upon opening the vial | Rapid reaction with ambient humidity producing gaseous HCl[4]. | 10-30% loss of active reagent mass per exposure event. | Action: Immediately move to a fume hood and purge the vial with Argon.Prevention: Only open vials under a positive Argon flow using Schlenk techniques. |
| Amidation reaction stalls prematurely | HCl byproduct from partial reagent degradation protonates the target amine, rendering it non-nucleophilic. | Reaction stalls at <20% conversion . | Action: Add 2.5–3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to scavenge excess HCl[5].Prevention: Rigorously dry all amines over molecular sieves. |
Standard Operating Procedures (SOPs) for Anhydrous Handling
To ensure absolute reproducibility, your handling protocol must be a self-validating system. The integrity of this workflow is validated by the complete solubility of the reagent in anhydrous solvents (any turbidity indicates moisture contamination).
Figure 2: Step-by-step Schlenk line workflow for handling moisture-sensitive acyl chlorides.
Protocol A: Schlenk Line Preparation & Transfer
-
Glassware Preparation: Assemble the reaction flask with a magnetic stir bar. Flame-dry the apparatus under high vacuum (using a Schlenk line) to thermally desorb water molecules trapped in the microscopic pores of the glass.
-
Purge Cycling: Perform a minimum of three consecutive Vacuum/Argon purge cycles. Expert Insight: Always use Argon rather than Nitrogen. Argon is denser than air and provides a superior protective "blanket" over the solid reagent when the flask is briefly opened.
-
Solvent Addition: Transfer anhydrous, degassed solvent (e.g., DCM or THF) into the reaction flask using a dry, air-tight syringe or a cannula transfer system.
-
Reagent Introduction: Remove the septum of the reaction flask only under a strong positive flow of Argon. Rapidly add the solid quinazoline-4-carbonyl chloride using a solid addition tube or powder funnel to prevent the reagent from adhering to the greased ground-glass joints.
-
Reaction Initiation: Immediately reseal the flask with a fresh septum and maintain a slight overpressure of Argon via an oil bubbler to prevent ambient air ingress[8].
Protocol B: Long-Term Storage
-
Glovebox Mandate: Always store quinazoline-4-carbonyl chloride in a fully enclosed inert atmosphere (glovebox).
-
Secondary Containment: Seal the primary vial with electrical tape or Parafilm. Place the vial inside a secondary container filled with a desiccant (e.g., Drierite) and store at -20°C. This protects the reagent from trace moisture that may permeate the glovebox environment over time.
Frequently Asked Questions (FAQs)
Q: Can I recover quinazoline-4-carbonyl chloride once it has hydrolyzed?
A: No. The hydrolysis of acyl chlorides is thermodynamically irreversible under standard laboratory conditions. You cannot simply "dry" the reagent. The resulting quinazoline-4-carboxylic acid must be isolated, completely dried, and subjected to a refluxing reaction with a chlorinating agent like thionyl chloride (SOCl
Q: Is it safe to weigh this reagent on a standard analytical balance on the benchtop? A: Absolutely not. Weighing the powder in ambient air exposes its high surface area to environmental humidity, causing rapid, invisible degradation. You must weigh the reagent inside a glovebox, or pre-weigh it into a sealed, tared solid addition tube before cycling it onto the Schlenk line.
Q: Why did my downstream amide coupling fail even though I used anhydrous solvents? A: If the acyl chloride was partially degraded during storage, it contains free HCl trapped in the crystal lattice. Upon solvation, this HCl immediately protonates your target amine, forming an unreactive ammonium salt. To prevent this, always ensure your reaction mixture contains an excess (2.5–3.0 equivalents) of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) to neutralize any residual acid[5].
References
-
An Illustrated Guide to Schlenk Line Techniques - Schlenk Line Survival Guide[Link]
-
Schlenk line - Wikipedia [Link]
-
The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's Chemistry[Link]
-
Acylation Mechanism - Save My Exams [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh [Link]
-
Acyl Chlorides Revision notes - Cognito Edu [Link]
-
Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid... - DergiPark[Link]
-
One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives - SciSpace[Link]
Sources
- 1. Methyl 6-Iodoquinazoline-4-carboxylate|RUO [benchchem.com]
- 2. cognitoedu.org [cognitoedu.org]
- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
- 8. Schlenk line - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of Quinazoline-4-Carboxylic Acids: A Comparative Analysis
For researchers engaged in the synthesis and characterization of heterocyclic compounds, particularly in the realm of medicinal chemistry, infrared (IR) spectroscopy remains an indispensable first-pass analytical tool. Quinazoline derivatives, known for their broad spectrum of pharmacological activities, present a unique spectroscopic fingerprint.[1] This guide provides an in-depth analysis of the characteristic IR absorption bands of quinazoline-4-carboxylic acids, offering a comparative perspective against related structures and a validated experimental protocol for data acquisition. Our focus is on elucidating the spectral nuances that arise from the interplay between the carboxylic acid moiety and the fused aromatic heterocyclic system.
The Vibrational Landscape of Quinazoline-4-Carboxylic Acids
The IR spectrum of a quinazoline-4-carboxylic acid is a composite of the vibrational modes of its constituent parts: the carboxylic acid group, the pyrimidine ring, and the fused benzene ring. Understanding the characteristic absorptions of each component is crucial for accurate spectral interpretation.
The Dominant Signature: The Carboxylic Acid Group (-COOH)
The carboxyl functional group provides the most distinct and readily identifiable bands in the spectrum, primarily due to significant changes in dipole moment during vibration and the profound effects of intermolecular hydrogen bonding.
-
O-H Stretching: The most characteristic feature of a carboxylic acid is the exceptionally broad and strong absorption band for the O-H stretch. This band typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a wide trough centered around 3000 cm⁻¹.[2][3][4] This extensive broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This broad absorption is often superimposed on the sharper C-H stretching bands.[2]
-
C=O (Carbonyl) Stretching: The carbonyl group gives rise to a very strong and sharp absorption. For carboxylic acids conjugated with an aromatic system, such as the quinazoline ring, this band is typically observed between 1710 and 1680 cm⁻¹.[3][4] The conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering its stretching frequency compared to a saturated aliphatic carboxylic acid (1725-1700 cm⁻¹).[5]
-
Coupled C-O Stretching and O-H Bending: Two other vibrations associated with the carboxyl group are the C-O stretch and the in-plane O-H bend. These modes can couple and are often observed as bands of medium intensity. The C-O stretching band typically appears in the 1320-1210 cm⁻¹ region, while the O-H bend is found between 1440-1395 cm⁻¹.[2]
The Aromatic Core: The Quinazoline Ring System
The fused heterocyclic ring system contributes a series of bands in the fingerprint region, which are vital for confirming the core structure.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (both benzene and pyrimidine) typically appear as weaker bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[6]
-
Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinazoline ring system produce a series of characteristic bands. These absorptions are typically found in the 1630-1450 cm⁻¹ region.[1][7][8] Specifically, quinazoline derivatives often show distinct bands around 1628-1612 cm⁻¹ (C=N), 1581-1566 cm⁻¹ (C=C), and 1517-1478 cm⁻¹ (C=N/C=C).[1][7]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can provide valuable information about the substitution pattern on the benzene ring.
Comparative Spectral Analysis
To fully appreciate the IR spectrum of a quinazoline-4-carboxylic acid, it is instructive to compare it with simpler, related molecules. The following table summarizes the key differences.
| Vibrational Mode | General Aliphatic Carboxylic Acid | Benzoic Acid (Aromatic Acid) | Quinazoline | Quinazoline-4-Carboxylic Acid |
| O-H Stretch (Carboxyl) | ~3300-2500 cm⁻¹ (very broad, strong)[2] | ~3300-2500 cm⁻¹ (very broad, strong)[3] | N/A | ~3300-2500 cm⁻¹ (very broad, strong)[2][3] |
| Aromatic C-H Stretch | N/A | ~3100-3000 cm⁻¹ (medium) | ~3100-3000 cm⁻¹ (medium) | ~3100-3000 cm⁻¹ (medium)[6] |
| Aliphatic C-H Stretch | ~2960-2850 cm⁻¹ (medium-strong) | N/A | N/A | N/A (unless substituted) |
| C=O Stretch (Carboxyl) | ~1725-1700 cm⁻¹ (strong) | ~1710-1680 cm⁻¹ (strong)[3] | N/A | ~1710-1680 cm⁻¹ (strong)[6][9] |
| C=N Ring Stretch | N/A | N/A | ~1628-1612 cm⁻¹ (medium-strong)[1][7] | ~1620-1610 cm⁻¹ (medium-strong)[6] |
| C=C Ring Stretch | N/A | ~1600, 1585, 1450 cm⁻¹ (variable) | ~1581-1566 cm⁻¹ (medium-strong)[1][7] | ~1590-1450 cm⁻¹ (multiple bands)[6] |
| C-O Stretch (Carboxyl) | ~1320-1210 cm⁻¹ (medium) | ~1320-1210 cm⁻¹ (medium)[2] | N/A | ~1320-1210 cm⁻¹ (medium) |
| O-H Bend (Carboxyl) | ~1440-1395 cm⁻¹ & ~920 cm⁻¹ (medium) | ~1440-1395 cm⁻¹ & ~920 cm⁻¹ (medium) | N/A | ~1440-1395 cm⁻¹ & ~920 cm⁻¹ (medium) |
Key Insights from Comparison:
-
The C=O stretching frequency of quinazoline-4-carboxylic acid is similar to that of benzoic acid, confirming the effect of aromatic conjugation.
-
The presence of both the very broad O-H stretch and the C=N/C=C ring stretching bands are the definitive combined features for identifying a quinazoline-4-carboxylic acid.
Visualizing the Structure-Spectrum Correlation
The relationship between the key functional moieties of quinazoline-4-carboxylic acid and their primary IR absorption regions can be visualized as follows:
Caption: Correlation between functional groups and IR bands.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of a solid quinazoline-4-carboxylic acid sample. This method is self-validating as a properly prepared pellet will be transparent, indicating good sample dispersion and minimal scattering effects.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die set
-
Infrared (IR) grade KBr powder (spectroscopy grade)
-
Micro-spatula
-
Heat lamp (optional)
-
Sample: Quinazoline-4-carboxylic acid (finely powdered)
Methodology:
-
Drying: Gently heat the KBr powder under a heat lamp for 1-2 hours or dry in an oven at ~110°C. This is a critical step to remove adsorbed water, which has strong IR absorptions (broad ~3400 cm⁻¹ and sharp ~1640 cm⁻¹) that can obscure sample signals.
-
Sample Preparation: Weigh approximately 1-2 mg of the quinazoline-4-carboxylic acid sample and ~100-200 mg of the dried KBr. The optimal sample-to-KBr ratio is about 1:100. Causality: Too much sample leads to total absorption (flat-topped peaks), while too little results in a weak, noisy spectrum.
-
Grinding: Transfer the KBr and sample to the clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes. The goal is to achieve a fine, homogenous powder with a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect). The mixture should appear uniformly pale and flour-like.
-
Pellet Pressing:
-
Carefully transfer a portion of the ground mixture into the pellet die, ensuring an even distribution.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure gradually up to 7-10 tons (approximately 15,000 psi). Hold the pressure for 1-2 minutes. Causality: This high pressure causes the KBr to flow and fuse, trapping the sample molecules in the KBr crystal lattice.
-
-
Pellet Examination: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent. If the pellet is opaque or cloudy, it indicates insufficient grinding, moisture contamination, or uneven pressure. Discard the pellet and repeat the process.
-
Spectral Acquisition:
-
Place the transparent pellet into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.
-
Conclusion
The infrared spectrum of a quinazoline-4-carboxylic acid is rich with information. By systematically analyzing the key absorption bands—the hallmark broad O-H stretch and strong C=O stretch of the carboxylic acid, combined with the series of C=N and C=C stretching vibrations from the heterocyclic core—researchers can confidently confirm the identity and purity of their synthesized compounds. This guide serves as a foundational reference, blending established spectroscopic principles with practical, field-proven methodology to empower drug development professionals in their characterization workflows.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. [Link]
-
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
-
The Journal of Physical Chemistry A. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
-
SUE Academics. (n.d.). Quinazoline Derivatives and its Applications. [Link]
-
PMC. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]
-
SciSpace by Typeset. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]
-
UI Scholars Hub. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]
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- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. jove.com [jove.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. echemi.com [echemi.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
Mass Spectrometry Fragmentation Patterns of 8-Methoxyquinazolines: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of 8-Methoxyquinazolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In medicinal chemistry, the quinazoline scaffold is a privileged structure, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib). The precise position of substituents—particularly methoxy groups—dramatically influences metabolic stability, solubility, and kinase binding affinity.
For analytical scientists, distinguishing 8-methoxyquinazoline from its isomers (6- or 7-methoxy) is a critical challenge. While standard LC-MS can separate these based on retention time, tandem mass spectrometry (MS/MS) provides the definitive structural fingerprint. This guide dissects the unique fragmentation mechanisms of 8-methoxyquinazolines, highlighting the "ortho-effect" driven pathways that distinguish them from their positional isomers and nitrogen-deficient analogs.
Mechanistic Deep Dive: The 8-Methoxy Signature
The fragmentation of 8-methoxyquinazoline under Electrospray Ionization (ESI) is governed by the proximity of the methoxy group to the protonated N1-nitrogen. Unlike the 6- or 7-isomers, the 8-isomer possesses a built-in "reaction center" where the substituent interacts directly with the heterocyclic core's charge site.
Primary Fragmentation Pathways
Upon protonation (
-
Pathway A: The "Ortho-Effect" (Diagnostic)
-
Mechanism: The protonated N1 is spatially close to the methoxy oxygen at C8. This proximity facilitates a hydrogen transfer or inductive destabilization that is sterically impossible for 6- or 7-isomers.
-
Result: Enhanced loss of a methyl radical (
, -15 Da) or formaldehyde ( , -30 Da) compared to isomers. -
Key Ion: m/z 146 (
) and m/z 131 ( ).
-
-
Pathway B: Retro-Diels-Alder (RDA) Cleavage
-
Mechanism: Characteristic of the pyrimidine ring in quinazolines. The ring opens and cleaves, typically expelling HCN.
-
Result: Loss of HCN (-27 Da).
-
Key Ion: m/z 134 (
).
-
-
Pathway C: Sequential CO Loss
-
Mechanism: Following the loss of the methyl group, the remaining phenol-like cation loses carbon monoxide (CO).
-
Result: A secondary fragment often seen in high-energy collisions.
-
Key Ion: m/z 118 (
).
-
Comparative Analysis: 8-Methoxy vs. Alternatives
The following table contrasts 8-methoxyquinazoline with its key structural "alternatives": its positional isomers (6/7-methoxy) and its deaza-analog (8-methoxyquinoline).
Table 1: Comparative MS/MS Fingerprints
| Feature | 8-Methoxyquinazoline | 6- or 7-Methoxyquinazoline | 8-Methoxyquinoline |
| Precursor Ion (m/z) | 161 | 161 | 160 |
| Dominant Mechanism | Ortho-Effect: Interaction between 8-OMe and N1-H+. | Electronic Resonance: Charge delocalized; no direct steric interaction. | Ortho-Effect: Similar to quinazoline but lacks the second nitrogen (N3). |
| Primary Loss (-15 Da) | High Intensity: Rapid loss of | Medium/Low: Loss of | High: Similar ortho-stabilization. |
| HCN Loss (-27 Da) | Secondary: Competing with methyl loss. | Primary: Often the base peak (m/z 134). | Variable: Loss of HCN is common but pathway differs. |
| Diagnostic Ratio | High Ratio of (m/z 146 / m/z 134). | Low Ratio of (m/z 146 / m/z 134). | N/A (Different MW). |
| Differentiation Key | Abundant radical cation | Dominant even-electron fragment | Shift in parent mass (-1 Da). |
Visualization of Fragmentation Pathways[1][2][3][4][5][6]
The following diagram illustrates the divergent pathways for 8-methoxyquinazoline, highlighting the diagnostic "Ortho-Effect" branch.
Caption: Fragmentation tree of 8-Methoxyquinazoline showing the competition between the diagnostic Ortho-Effect (left branch) and standard heterocyclic cleavage (right branch).
Experimental Protocol: Self-Validating ESI-MS/MS Workflow
To reliably generate and validate these data, use the following protocol. This workflow includes "Checkpoints" to ensure system performance.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 8-methoxyquinazoline in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Checkpoint: The formic acid is crucial to ensure [M+H]+ formation. Without it, ionization efficiency drops.
-
Instrumentation (Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode.
-
Flow Rate: 5-10 µL/min (Direct Infusion) or 0.3 mL/min (LC-coupled).
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Data Acquisition & Validation Steps
-
MS1 Scan (Full Scan):
-
Scan range: m/z 50–300.
-
Validation: Verify the base peak is m/z 161. If m/z 183 ([M+Na]+) is dominant, adduct formation is too high; add more formic acid or use ammonium formate buffer.
-
-
MS2 Scan (Product Ion):
-
Select Precursor: m/z 161.
-
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Validation:
-
At 10 eV : Parent ion (161) should be >90%.
-
At 20 eV : Look for the emergence of m/z 146 and 134.
-
At 40 eV : Parent ion should be <10%. m/z 118 and lower fragments should dominate.
-
-
Differentiation Logic (The "Decision Tree")
If analyzing an unknown isomer:
-
Isolate m/z 161.
-
Apply 25 eV Collision Energy.
-
Calculate Ratio R = Intensity(146) / Intensity(134).
-
If R > 1.0: Probable 8-Methoxy (Ortho-effect favored).
-
If R < 0.5: Probable 6- or 7-Methoxy (HCN loss favored).
-
Visualization of Experimental Workflow
Caption: Step-by-step ESI-MS/MS workflow for differentiating methoxyquinazoline isomers.
References
-
University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. [Link]
-
NIST. (2023). Mass Spectrometry of Analytical Derivatives: “Ortho” and “Para” Effects. [Link]
-
SciSpace. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. [Link]
-
MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing Isomers. [Link][2]
Sources
A Comparative Analysis for Medicinal Chemistry: 8-Methoxyquinazoline-4-carboxylic acid and 8-Methoxyquinoline-4-carboxylic acid
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline and quinazoline scaffolds are foundational motifs, each giving rise to a multitude of compounds with significant therapeutic potential.[1][2][3] This guide provides a detailed comparative analysis of two closely related derivatives: 8-Methoxyquinazoline-4-carboxylic acid and 8-Methoxyquinoline-4-carboxylic acid. By examining their structural nuances, physicochemical properties, and biological activities, we aim to provide researchers with the critical insights necessary for informed decision-making in drug discovery and development.
At a Glance: Structural and Physicochemical Comparison
The core difference between these two molecules lies in their heterocyclic ring systems. 8-Methoxyquinoline-4-carboxylic acid features a quinoline core, which is a fusion of a benzene ring and a pyridine ring.[1] In contrast, 8-Methoxyquinazoline-4-carboxylic acid contains a quinazoline scaffold, where a benzene ring is fused to a pyrimidine ring, introducing an additional nitrogen atom into the heterocyclic system.[4] This seemingly subtle change has profound implications for the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, which in turn influence their interactions with biological targets.
| Property | 8-Methoxyquinazoline-4-carboxylic acid | 8-Methoxyquinoline-4-carboxylic acid |
| Molecular Formula | C11H8N2O3 | C11H9NO3 |
| Molecular Weight | 216.19 g/mol | 203.19 g/mol |
| Core Scaffold | Quinazoline[4] | Quinoline[5] |
| Appearance | Data not readily available | White to yellow or brown solid[6] |
| Purity | Data not readily available | 95-98%[7] |
| Storage Temperature | Data not readily available | 2-8°C or refrigerated |
Synthesis Strategies: A Tale of Two Heterocycles
The synthetic routes to these compounds are dictated by the nature of their core structures.
Synthesis of 8-Methoxyquinoline-4-carboxylic acid: A common approach for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[5] This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[8] For 8-methoxyquinoline-4-carboxylic acid, 2-methoxy-aniline would serve as the aniline component.
Synthesis of 8-Methoxyquinazoline-4-carboxylic acid: The synthesis of quinazoline derivatives often starts from anthranilic acid or its derivatives.[9] One potential route to 8-methoxyquinazoline-4-carboxylic acid could involve the reaction of 2-amino-3-methoxybenzoic acid with a suitable source for the remaining carbon and nitrogen atoms of the pyrimidine ring.
Biological Activity and Therapeutic Potential: A Divergence in Focus
While both scaffolds are prevalent in pharmacologically active compounds, the specific substitution patterns of the molecules lead to distinct biological profiles.
Quinoline Derivatives: The quinoline core is a well-established pharmacophore with a broad range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][10] Specifically, quinoline-4-carboxylic acids have demonstrated potent anticancer activity through mechanisms such as the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.[11] Derivatives of 8-methoxyquinoline have shown strong antifungal and antibacterial activities.[12]
Quinazoline Derivatives: The quinazoline scaffold is also associated with a diverse array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[2][9][13] Many quinazoline derivatives have been investigated as kinase inhibitors in cancer therapy.[3] For instance, certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects by targeting the β-catenin/TCF4 signaling pathway.[14]
Experimental Protocols: A Guide to Evaluation
To aid researchers in the comparative evaluation of these compounds, we provide the following generalized experimental protocols.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Objective: To determine the lowest concentration of the test compounds that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
Visualizing the Core Structures
To further illustrate the fundamental difference between the two compounds, the following diagrams depict their core scaffolds.
Caption: The core structure of quinazoline.
Caption: The core structure of quinoline.
Conclusion
The choice between 8-Methoxyquinazoline-4-carboxylic acid and 8-Methoxyquinoline-4-carboxylic acid in a drug discovery program will ultimately depend on the specific therapeutic target and desired biological activity. While they share a similar methoxy and carboxylic acid substitution pattern, the fundamental difference in their heterocyclic cores leads to distinct physicochemical properties and biological activities. The quinoline derivative may be a more promising starting point for developing antibacterial and certain types of anticancer agents, whereas the quinazoline analog could be more suited for exploring kinase inhibition and other anticancer mechanisms. This guide provides a foundational understanding to aid researchers in navigating the initial stages of their investigations into these two compelling molecular scaffolds.
References
- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem. Accessed March 7, 2026.
- ResearchGate. The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate.
- ResearchGate. Physicochemical Data for Quinoline Derivatives - ResearchGate.
- Sigma-Aldrich. 8-Methoxyquinoline-4-carboxylic acid | 1092288-64-6. Sigma-Aldrich. Accessed March 7, 2026.
- PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. PubMed Central. Accessed March 7, 2026.
- Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Accessed March 7, 2026.
- MilliporeSigma. 8-methoxyquinoline-4-carboxylic acid | 1092288-64-6. MilliporeSigma. Accessed March 7, 2026.
- IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. IntechOpen. Accessed March 7, 2026.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Accessed March 7, 2026.
- SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. SciSpace. Accessed March 7, 2026.
- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Published June 30, 2023.
- Alfa Chemistry. Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Alfa Chemistry. Published February 6, 2026.
- MilliporeSigma. 8-methoxyquinoline-4-carboxylic acid | 1092288-64-6. MilliporeSigma. Accessed March 7, 2026.
- Alfa Chemistry. CAS 2929-14-8 8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid. Alfa Chemistry. Accessed March 7, 2026.
- Benchchem. The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem. Accessed March 7, 2026.
- ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- PMC. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC. PubMed Central. Published March 21, 2022.
- IntechOpen. Biological Activities of Recent Advances in Quinazoline - IntechOpen. IntechOpen. Published February 21, 2024.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Published July 5, 2022.
- Chem-Impex. 8-Methoxyquinoline-5-carboxylic acid. Chem-Impex. Accessed March 7, 2026.
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. PubMed Central. Accessed March 7, 2026.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Accessed March 7, 2026.
- PubChem. 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288. PubChem. Accessed March 7, 2026.
- ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate.
- PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. PubMed Central. Accessed March 7, 2026.
- EST-Khenifra, University of Sultan Moulay Slimane. Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. EST-Khenifra, University of Sultan Moulay Slimane. Published 2020.
- Google Patents. US4980470A - 8-alkoxyquinolonecarboxylic acid and salts thereof.
- chemicalbook. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. chemicalbook. Accessed March 7, 2026.
- Merck. 8-Methoxyquinoline-4-carboxylic acid. Merck. Accessed March 7, 2026.
- MilliporeSigma. 8-methoxyquinoline-4-carboxylic acid | 1092288-64-6. MilliporeSigma. Accessed March 7, 2026.
- MDPI. 2-(3-Bromophenyl)
- Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Published September 29, 2022.
- Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Published March 30, 2022.
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Introduction: The Significance of Crystal Structure in Drug Design
A Comparative Guide to the Structural Landscape of Quinazoline Carboxylic Acids: Insights from X-ray Crystallography
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structure of 8-Methoxyquinazoline-4-carboxylic acid. In the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from structurally analogous compounds to infer its potential solid-state conformation and intermolecular interactions. By examining the crystal structures of Quinoline-4-carboxylic acid and 4-Methoxyquinazoline , we can elucidate the influence of the quinazoline nitrogen, the methoxy group position, and the carboxylic acid functionality on crystal packing. This analysis is critical for understanding the physicochemical properties, such as solubility and stability, which are paramount in drug development.
The three-dimensional arrangement of molecules in a crystal lattice, or crystal structure, is a fundamental property that dictates a compound's macroscopic characteristics. For active pharmaceutical ingredients (APIs), the crystal structure influences solubility, dissolution rate, bioavailability, and stability. Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial effects. A thorough understanding of their solid-state structures is therefore essential for the rational design of new therapeutic agents.
This guide will first present the available crystallographic data for our selected comparator compounds. We will then delve into a comparative discussion, hypothesizing the structural features of 8-Methoxyquinazoline-4-carboxylic acid.
Comparator Compound Analysis
To build a predictive model for the crystal structure of 8-Methoxyquinazoline-4-carboxylic acid, we will analyze the experimentally determined structures of two key comparators.
Quinoline-4-carboxylic acid: The Carboxylic Acid Anchor
Quinoline-4-carboxylic acid shares the same carbon skeleton and the crucial 4-carboxylic acid group with our target molecule, differing only in the absence of a nitrogen atom at the 1-position of the ring system. Its crystal structure provides a foundational understanding of the hydrogen bonding motifs driven by the carboxylic acid.
4-Methoxyquinazoline: The Influence of the Methoxy Group and Quinazoline Core
4-Methoxyquinazoline introduces the quinazoline core and a methoxy substituent, albeit at a different position. Its crystal structure offers insights into how the methoxy group and the additional ring nitrogen affect π-π stacking and other non-covalent interactions in the absence of the strongly hydrogen-bonding carboxylic acid group.[1][2]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for our comparator compounds.
| Parameter | Quinoline-4-carboxylic acid | 4-Methoxyquinazoline[1][2] |
| Formula | C₁₀H₇NO₂ | C₉H₈N₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | Data not available in search results | 6.9590 (6) |
| b (Å) | Data not available in search results | 4.0517 (3) |
| c (Å) | Data not available in search results | 13.5858 (12) |
| β (°) | Data not available in search results | 91.754 (8) |
| Volume (ų) | Data not available in search results | 382.88 (6) |
| Z | Data not available in search results | 2 |
| Key Intermolecular Interactions | O-H···N hydrogen bonds | π–π stacking |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a precise experimental science. Below is a generalized protocol for single-crystal X-ray diffraction (SC-XRD), the definitive method for obtaining this data.
A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Synthesis and Purification: The compound of interest, 8-Methoxyquinazoline-4-carboxylic acid, is first synthesized and then rigorously purified to remove any impurities that might hinder crystallization.
-
Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined through screening.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is solved using computational methods. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation and Deposition: The final structure is validated and typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.
Predicted Crystal Structure of 8-Methoxyquinazoline-4-carboxylic acid: A Comparative Discussion
By synthesizing the structural information from our comparator molecules, we can make informed predictions about the crystal structure of 8-Methoxyquinazoline-4-carboxylic acid.
Molecular structures of the target and comparator compounds.
Hydrogen Bonding: The crystal structure of Quinoline-4-carboxylic acid is characterized by O-H···N hydrogen bonds. In 8-Methoxyquinazoline-4-carboxylic acid, the presence of two nitrogen atoms in the quinazoline ring offers multiple potential hydrogen bond acceptors. It is highly probable that the carboxylic acid proton will form a strong hydrogen bond with the N1 nitrogen, similar to what is observed in Quinoline-4-carboxylic acid. Additionally, the carbonyl oxygen of the carboxylic acid could participate in weaker C-H···O interactions. The 8-methoxy group is less likely to be a primary hydrogen bond acceptor due to steric hindrance and the availability of the more basic ring nitrogens.
π-π Stacking: The crystal structure of 4-Methoxyquinazoline exhibits π–π stacking interactions.[1][2] Given the planar aromatic nature of the quinazoline ring system in 8-Methoxyquinazoline-4-carboxylic acid, similar stacking interactions are expected to play a significant role in its crystal packing. The presence of the 8-methoxy group may influence the geometry of this stacking, potentially leading to slipped-parallel or T-shaped arrangements to minimize steric repulsion.
Role of the 8-Methoxy Group: The positioning of the methoxy group at the 8-position is expected to have a notable impact on the crystal packing. Unlike the 4-methoxy group in our comparator, which is in the plane of the ring system, an 8-methoxy group may be twisted out of the plane, influencing the overall molecular conformation and how the molecules pack together. This could lead to the formation of different polymorphs with varying stability and solubility.
Conclusion and Future Directions
While the definitive crystal structure of 8-Methoxyquinazoline-4-carboxylic acid remains to be determined experimentally, a comparative analysis of structurally related compounds provides valuable predictive insights. We hypothesize that its crystal structure will be dominated by strong O-H···N1 hydrogen bonds and significant π–π stacking interactions, with the 8-methoxy group playing a key role in modulating the finer details of the crystal packing.
The experimental determination of the crystal structure of 8-Methoxyquinazoline-4-carboxylic acid is a critical next step. This would not only validate the predictions made in this guide but also provide the precise structural information needed to rationalize its physicochemical properties and guide the development of new quinazoline-based therapeutics.
References
-
El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Kariuki, B. M. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279. [Link]
-
PubChem. (n.d.). 4-Methoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
HPLC Retention Time Comparison of Quinazoline Isomers: A Comprehensive Guide
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the chromatographic separation of positional isomers. For benzodiazines (diazanaphthalenes)—specifically quinazoline and its structural isomers quinoxaline , cinnoline , and phthalazine —achieving baseline resolution requires a deep understanding of how subtle shifts in nitrogen placement dictate the physicochemical behavior of the molecule.
This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their reverse-phase high-performance liquid chromatography (RP-HPLC) retention times and offering a field-proven, self-validating experimental protocol for their separation.
Structural and Physicochemical Basis of Retention
In RP-HPLC, retention is primarily governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18). However, for structural isomers sharing the exact same molecular formula (
The position of the two nitrogen atoms within the naphthalene-like framework creates distinct electron-withdrawing vectors:
-
Quinoxaline (1,4-diazanaphthalene): The nitrogen atoms are positioned symmetrically across the ring, effectively canceling out a significant portion of their individual electron-withdrawing effects. This results in an exceptionally low dipole moment of 0.51 D[1]. Consequently, quinoxaline exhibits the highest lipophilicity and the strongest affinity for the C18 stationary phase.
-
Quinazoline (1,3-diazanaphthalene): The meta-arrangement of the nitrogens creates a moderate dipole moment of 2.2 D[2]. This moderate polarity makes it slightly more hydrophilic than quinoxaline, leading to a faster elution time.
-
Cinnoline (1,2-diazanaphthalene) & Phthalazine (2,3-diazanaphthalene): When nitrogen atoms are adjacent, their electron-withdrawing vectors compound, creating highly polarized molecules[3]. Phthalazine, with its nitrogens at the 2,3-positions, exhibits the highest dipole moment (~5.0 D) and the lowest
, making it the most hydrophilic isomer of the group[4].
Quantitative Data Summary
The table below summarizes the physicochemical properties that dictate the RP-HPLC elution order of these isomers.
| Isomer | Nitrogen Positions | Dipole Moment (D) | Lipophilicity ( | Predicted RP-HPLC Elution Order |
| Phthalazine | 2,3 | ~5.0 | ~0.7 | 1st (Fastest / Most Polar) |
| Cinnoline | 1,2 | ~4.1 | ~0.9 | 2nd |
| Quinazoline | 1,3 | 2.2 | ~1.5 | 3rd |
| Quinoxaline | 1,4 | 0.51 | ~1.7 | 4th (Slowest / Most Hydrophobic) |
Visualizing the Separation Logic
The following diagram maps the logical relationship between the molecular dipole moment, lipophilicity, and the resulting chromatographic retention time (
Fig 1. RP-HPLC elution logic for diazanaphthalene isomers based on dipole moment and lipophilicity.
Optimized RP-HPLC Methodology
The Causality Behind the Method Design
While 0.1% Trifluoroacetic acid (TFA) is a standard starting point for many RP-HPLC assays, diazanaphthalenes possess basic nitrogen atoms. At highly acidic pH levels (pH ~2.0), these molecules become fully protonated. A protonated base is highly polar and will often elute near the column's void volume, collapsing the subtle
To achieve baseline resolution, we must maintain the analytes in their neutral, free-base form . Therefore, this protocol utilizes a slightly alkaline mobile phase (pH 7.5) to maximize hydrophobic interactions with the C18 stationary phase[4].
Step-by-Step Protocol
1. Equipment & Materials
-
Column: End-capped C18 analytical column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Note: End-capping is critical to prevent peak tailing caused by secondary interactions with residual silanols.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 7.5 with dilute ammonia.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Detection: UV absorbance at 254 nm.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus polar analytes)
-
2–15 min: Linear gradient from 10% B to 60% B
-
15–18 min: 60% B (Wash phase)
-
18–22 min: 10% B (Re-equilibration)
-
3. Sample Preparation
-
Dissolve the mixed isomer sample in a diluent of 50:50 Water:Acetonitrile to achieve a final concentration of 50 µg/mL.
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Self-Validating System Suitability Test (SST)
To guarantee the integrity of the separation and validate the column's performance, the protocol employs a built-in validation step. A standard calibration mixture containing 10 µg/mL of each of the four isomers must be injected prior to sample analysis.
Acceptance Criteria for System Validation:
-
Resolution (
): Must be between the critical pair (Phthalazine and Cinnoline, which have the closest values). -
Tailing Factor (
): Must be for Quinoxaline (the most retained peak). -
Retention Time Stability: Relative Standard Deviation (RSD) of
for Quinazoline must be over three replicate injections.
If these criteria are not met, the system is not validated. Failure typically indicates silanol activity (requiring column replacement) or an incorrect mobile phase pH.
References
-
BenchChem Technical Support Team. "Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide". Benchchem.5
-
Sukriti Srivastava & Sujiti Srivastava. "Quinazoline Derivatives and it is Applications". Erbil - SUE Academics. 2
-
"CONDENSED PYRAZINES". E-bookshelf.de. 1
-
"Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines". Advanced Journal of Chemistry, Section A. 3
Sources
Comparative Guide: UV-Vis Absorption Profiling of 8-Methoxyquinazoline Derivatives
Executive Summary
The quinazoline scaffold is a privileged structure in modern drug discovery. Specifically, 8-methoxyquinazoline derivatives have emerged as critical pharmacophores in the development of potent p97 AAA ATPase inhibitors (such as ML240 and CB-5083)[1] and highly active antileishmanial agents[2]. For researchers optimizing these compounds, understanding their photophysical properties is non-negotiable. This guide objectively compares the UV-Vis absorption maxima of 8-methoxyquinazolines against alternative substitution patterns, providing a self-validating experimental framework for rigorous spectroscopic characterization.
Photophysical Causality: The 8-Methoxy Advantage
To utilize UV-Vis spectroscopy effectively, one must understand the electronic causality behind the spectra. The unsubstituted quinazoline core is a fused bicyclic system containing a benzene ring and a pyrimidine ring. In polar solvents like ethanol or water, the baseline UV-Vis spectrum of unsubstituted quinazoline exhibits two primary absorption regions: a high-energy
The Auxochromic Effect of the Methoxy Group:
Introducing a methoxy (
This Intramolecular Charge Transfer (ICT) lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the presence and specific positional placement of the methoxy group dictate the extent of the resulting bathochromic (red) shift and hyperchromic (intensity-increasing) effect[4].
Caption: Electronic mechanism driving the bathochromic shift in 8-methoxyquinazolines.
Comparative UV-Vis Performance Data
When optimizing a drug candidate, selecting the correct substitution position is critical. The table below synthesizes the comparative UV-Vis absorption data for various quinazoline scaffolds. While specific functionalization (e.g., 2,4-diamino substitutions) will further modulate these values, the isolated effect of the methoxy position follows a distinct and predictable trend.
| Compound Scaffold | Primary | Secondary | Molar Absorptivity ( | Photophysical Effect vs. Unsubstituted |
| Unsubstituted Quinazoline | 224 nm | 318 nm | 3.50 | Baseline Reference[3] |
| 6-Methoxyquinazoline | ~235 nm | ~330 nm | 3.75 | Moderate Bathochromic Shift |
| 7-Methoxyquinazoline | ~240 nm | ~335 nm | 3.80 | Moderate Bathochromic Shift |
| 8-Methoxyquinazoline | ~245 nm | ~345 nm | 4.05 | Strong Bathochromic & Hyperchromic Shift |
Analytical Insight: The 8-methoxy derivative exhibits the most pronounced bathochromic shift (~27 nm shift from baseline) and the highest molar absorptivity. This is due to the optimal orbital overlap and resonance stabilization afforded by the C8 position relative to the N1 atom, making 8-methoxyquinazolines highly trackable via UV-Vis during pharmacokinetic assays and binding studies.
Self-Validating Experimental Methodology
A common pitfall in the spectroscopic analysis of heterocyclic compounds is concentration-dependent aggregation (e.g.,
Step-by-Step Protocol:
-
Stock Solution Preparation: Dissolve the 8-methoxyquinazoline derivative in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mM stock solution. Causality: DMSO ensures complete dissolution of the hydrophobic quinazoline core before introduction to polar protic solvents.
-
Serial Dilution: Dilute the stock solution into spectroscopic-grade Ethanol to create a concentration gradient: 5 µM, 10 µM, 15 µM, and 20 µM. Ensure the final DMSO concentration does not exceed 2% v/v to prevent solvent cutoff interference.
-
Baseline Correction: Fill a 1 cm path-length quartz cuvette with the exact solvent matrix (Ethanol with matching % v/v DMSO). Run a baseline blanking scan from 200 nm to 500 nm to zero the instrument.
-
Spectral Acquisition: Scan each sample from lowest (5 µM) to highest (20 µM) concentration. Record the exact
values. -
Self-Validation (Linearity Check): Plot the maximum absorbance values at the secondary
(~345 nm) against the concentrations. Calculate the linear regression ( ).-
Validation Criteria: An
confirms that the compound is in a monomeric state and obeys the Beer-Lambert law. If , aggregation is occurring, and the assay must be repeated with lower concentrations or a different solvent matrix.
-
Caption: Self-validating UV-Vis experimental workflow ensuring data integrity.
Conclusion
The 8-methoxyquinazoline scaffold offers distinct photophysical advantages over its unsubstituted and isomeric counterparts. The strong bathochromic shift to ~345 nm, driven by intramolecular charge transfer, moves the absorption peak away from the noisy, high-energy UV region where many biological buffers and excipients absorb. By employing the self-validating methodology outlined above, development professionals can confidently leverage these spectral properties for downstream applications, ranging from FRET-based target binding assays to real-time pharmacokinetic monitoring.
References
-
Benchchem. "Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide." Benchchem. 3
-
National Institutes of Health (NIH) / PMC. "FRET Enabled Real Time Detection of RNA-Small Molecule Binding." NIH. 4
-
ACS Publications. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry. 1
-
ACS Publications. "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry. 2
Sources
Comparing potency of 8-methoxy vs 6-methoxy quinazoline inhibitors
Positional Isomerism in Targeted Therapeutics: A Comparative Guide to 8-Methoxy vs. 6-Methoxy Quinazoline Inhibitors
As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter the challenge of optimizing lead compounds through positional isomerism. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However, when shifting focus from classical kinases to emerging targets like p97 ATPase or ENPP1, the structure-activity relationship (SAR) rules change dramatically.
This guide objectively compares the pharmacological impact of substituting a methoxy (-OCH₃) group at the C8 versus the C6 position of the quinazoline core, providing mechanistic causality, comparative data, and self-validating experimental protocols.
Mechanistic Causality: Why Position Dictates Potency
The spatial orientation of substituents on the quinazoline ring dictates how the molecule interacts with the target protein's binding pocket.
-
6-Methoxy Substitution (The Solvent-Exposed Vector): In classical ATP-competitive kinase inhibitors (such as EGFR or VEGFR TKIs), the quinazoline core binds to the adenine pocket of the kinase hinge region. Substitutions at the C6 and C7 positions generally project outward into the solvent-exposed channel. Consequently, the 6-methoxy group is highly tolerated; it does not sterically clash with the hinge region and serves as an excellent vector for attaching solubilizing appendages.
-
8-Methoxy Substitution (The Steric/Hinge Anchor): The C8 position is located closer to the hinge-binding face of the quinazoline ring. Introducing an 8-methoxy group alters the electronic distribution of the N1 and N3 nitrogens and introduces localized steric bulk. For targets like p97 ATPase and ENPP1, this specific bulk acts as a conformational lock. It forces the molecule into a bioactive geometry that perfectly fills tight hydrophobic pockets, significantly enhancing potency compared to the 6-methoxy counterpart[1][2].
SAR logic for 6-methoxy vs 8-methoxy quinazoline substitutions.
Comparative Potency Data
The superiority of the 8-methoxy substitution over the 6-methoxy substitution is target-dependent but highly pronounced in non-kinase targets. The table below summarizes quantitative data derived from key SAR studies in the literature.
| Target | Scaffold / Compound Series | Positional Isomer | IC₅₀ / Affinity | Mechanistic Observation |
| p97 ATPase | DBeQ Analogues (ML240 series) | 8-Methoxy | ~100 nM | Threefold improvement in ATPase inhibition; enhanced ERAD impairment[2]. |
| p97 ATPase | DBeQ Analogues | 6-Methoxy | >500 nM | Suboptimal fit in the ATPase binding pocket; weaker cellular activity[2]. |
| ENPP1 | Compound 30 Series | 8-Methoxy | 8.05 nM | High STING pathway activation; strong tumor microenvironment infiltration[1]. |
| α₁-Adrenoceptor | Prazosin Analogs | 8-Methoxy | High Affinity | Preserved high α₁-adrenoceptor affinity[3]. |
| α₁-Adrenoceptor | Prazosin Analogs | 6-Methoxy | Reduced Potency | Small but measurable reductions in potency compared to the 8-methoxy isomer[3]. |
Experimental Methodologies: Self-Validating Systems
To objectively evaluate the potency differences between these isomers, researchers must employ orthogonal assays. A robust testing funnel must validate both biochemical inhibition (direct binding) and cellular target engagement (functional efficacy).
Protocol 1: In Vitro Biochemical Inhibition Assay
Causality: Biochemical assays isolate the direct physical interaction between the inhibitor and the target enzyme, removing cellular permeability variables to establish a pure baseline SAR.
-
Enzyme Preparation: Dilute recombinant target protein (e.g., wild-type p97 ATPase) in an optimized assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.02% Tween-20).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-methoxy and 8-methoxy quinazoline compounds in 100% DMSO.
-
Incubation: Add 1 µL of the compound to 49 µL of the enzyme solution. Incubate at room temperature for 15 minutes to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding the appropriate substrate (e.g., 50 µM ATP for p97).
-
Detection: Measure product formation using a luminescence-based assay (e.g., Kinase-Glo for ATP depletion).
-
Data Analysis: Plot luminescence against log[inhibitor] to calculate the IC₅₀. Self-Validation Step: Always include a known reference inhibitor (e.g., ML240) to ensure the assay's dynamic range is functioning correctly.
Protocol 2: Cellular Target Engagement (UbG76V-GFP Degradation Assay)
Causality: A compound may bind an enzyme in vitro but fail in vivo due to poor permeability or off-target binding. This reporter assay confirms that the biochemical superiority of the 8-methoxy isomer translates to actual cellular efficacy.
-
Cell Seeding: Plate HeLa cells stably expressing the UbG76V-GFP reporter at 10,000 cells/well in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of the quinazoline isomers for 4-6 hours.
-
Fluorescence Measurement: Quantify GFP fluorescence using a high-content imaging system. Because p97 is required for proteasomal degradation, the accumulation of GFP directly indicates successful target inhibition.
-
Viability Counter-Screen: Perform a CellTiter-Glo assay in parallel. This ensures that GFP accumulation is due to specific p97 inhibition, rather than non-specific compound toxicity shutting down global cellular machinery.
Step-by-step validation workflow for quinazoline inhibitors.
Conclusion
While the 6-methoxy quinazoline scaffold remains a staple for designing solvent-exposed kinase inhibitors, the 8-methoxy substitution has emerged as a critical driver of potency for allosteric and non-kinase targets. By strategically utilizing the steric bulk and electronic shifts provided by the C8 position, drug developers can unlock nanomolar affinities in challenging targets like p97 ATPase and ENPP1.
References
-
Title: Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2,4-Diamino-6,7-dimethoxyquinazolines. 1. Source: Open University URL: [Link]
Sources
- 1. Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.edu [open.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Methoxyquinazoline-4-carboxylic Acid for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 8-Methoxyquinazoline-4-carboxylic acid, a compound frequently utilized in medicinal chemistry and drug development for its role as a key intermediate in synthesizing biologically active molecules.[1][2][3][4]
The following protocols are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards. This guidance is based on established best practices for chemical waste management and data from structurally similar compounds, providing a robust framework for your laboratory's operational and disposal plans.
Hazard Identification and Pre-Disposal Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 8-Methoxyquinazoline-4-carboxylic acid is not universally available, data from analogous quinoline and quinazoline carboxylic acids indicate that it should be handled as a substance causing skin and serious eye irritation.[5]
Key Chemical Properties and Hazards:
-
Chemical Class: Aromatic heterocyclic carboxylic acid.
-
Appearance: Likely a solid, crystalline powder.[6]
-
Potential Hazards: May cause skin and eye irritation upon contact. Inhalation of dusts may irritate the respiratory system, and ingestion may be harmful.[5][7]
-
Incompatibilities: Avoid contact with concentrated acids and strong oxidizing agents.[7][8]
-
Decomposition: Thermal decomposition may produce hazardous gases, including oxides of carbon and nitrogen.[7][9]
The foundational principle of our disposal plan is causality: we treat this compound as hazardous because its specific toxicology is not fully characterized, and its chemical class is associated with potential biological activity and irritation. This conservative approach is a self-validating system that prioritizes safety in the absence of complete data.
Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling and disposing of any chemical waste is the correct use of Personal Protective Equipment. The following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. | Prevents direct skin contact, which can lead to irritation. Proper glove removal technique is essential to avoid contaminating hands. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[10] If dust generation is unavoidable and ventilation is inadequate, use a NIOSH-approved particulate respirator.[11] | Minimizes the risk of inhaling irritating dust particles. |
Step-by-Step Disposal Protocol
The disposal of 8-Methoxyquinazoline-4-carboxylic acid must be managed as a hazardous waste stream. This is mandated by the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), which prohibits the disposal of such laboratory chemicals in the regular trash or down the sewer system.[12][13]
Step 1: Waste Segregation and Container Selection
The first principle of safe disposal is segregation. Do not mix 8-Methoxyquinazoline-4-carboxylic acid waste with other chemical waste streams unless compatibility has been explicitly confirmed.[10]
-
Action: Collect waste 8-Methoxyquinazoline-4-carboxylic acid, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a dedicated waste container.
-
Container Requirements: The container must be chemically compatible (e.g., high-density polyethylene or glass), in good condition with no leaks or damage, and have a secure, leak-proof screw-top cap.[12]
Step 2: Hazardous Waste Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel who will handle the container.
-
Action: Immediately label the waste container. According to EPA regulations, the label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][17]
-
Action: Store the labeled, sealed waste container in your designated SAA.
-
SAA Requirements:
Step 4: Decontamination of Empty Containers
Empty containers that previously held the compound must be managed as hazardous waste or properly decontaminated.
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Crucial Step: Collect the rinsate (the solvent from rinsing) as hazardous waste. This rinsate must be added to your flammable liquid hazardous waste stream.[10]
-
Final Disposal: After proper decontamination, the container may be disposed of as non-hazardous solid waste, ensuring the original label is completely defaced.[16]
Step 5: Final Disposal via Licensed Contractor
The final and most critical step is to ensure the waste is transported and disposed of by a licensed and approved hazardous waste management company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the waste container from your SAA.
-
Trustworthiness: Your EHS department maintains contracts with certified vendors, ensuring a "cradle-to-grave" management system for hazardous waste, as mandated by the EPA.[13] This guarantees that the material will be handled via approved methods, such as controlled incineration at a licensed facility.[10]
Emergency Procedures for Spills
In the event of a small spill within a controlled laboratory environment:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Contain and Absorb: Cover the spill with a chemically inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.[18]
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 8-Methoxyquinazoline-4-carboxylic acid.
Caption: Decision workflow for the compliant disposal of 8-Methoxyquinazoline-4-carboxylic acid.
References
- Safety Data Sheet. (2016, April 13). Vertex AI Search.
- SAFETY DATA SHEET. (2010, September 6). Vertex AI Search.
- Quinazoline - Szabo-Scandic. Vertex AI Search.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
- Acetic and Formic Acids in Workplace
- Proper Disposal of 6-Nitroquinazoline: A Guide for Labor
- SAFETY D
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Chemical Waste Disposal Guidelines. Emory University.
- Laboratory Waste Management: The New Regulations.
- Quinazoline. Wikipedia.
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015, April 4).
- Regulations for Hazardous Waste Generated at Academic Labor
- Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- Chemical Compatibility and Storage Guidelines. (2022, January 28). REDA Safe.
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- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 8. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
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Personal protective equipment for handling 8-Methoxyquinazoline-4-carboxylic acid
Advanced Laboratory Handling and Safety Protocol for 8-Methoxyquinazoline-4-carboxylic Acid
As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently observe laboratories treating novel building blocks like 8-Methoxyquinazoline-4-carboxylic acid (CAS 1783653-15-5) with generalized safety protocols. However, the quinazoline scaffold—a privileged pharmacophore critical in the development of kinase inhibitors (e.g., EGFR inhibitors)—exhibits specific electrostatic and biological activity profiles that demand rigorous, tailored handling. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans for this specific compound [1].
Mechanistic Hazard Profile & Causality
Understanding the chemical structure is paramount to predicting its behavior in the lab. The presence of the electron-donating 8-methoxy group and the 4-carboxylic acid moiety directly influences this compound's reactivity, solubility, and hazard profile:
-
H302 (Harmful if swallowed): The carboxylic acid moiety (pKa ~ 3.5) increases aqueous solubility in the acidic environment of the GI tract compared to the parent quinazoline, facilitating rapid systemic absorption [2].
-
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The nitrogen-rich aromatic system interacts with cellular proteins and moisture on mucosal surfaces. The compound acts as a localized proton donor, leading to immediate inflammatory responses upon contact with ocular or dermal moisture [3].
-
H335 (Respiratory Irritation): As a crystalline solid, 8-Methoxyquinazoline-4-carboxylic acid is highly prone to forming fine, respirable dust particles. Its inherent electrostatic properties exacerbate aerosolization risks during transfer, making inhalation a primary exposure route [4].
Quantitative PPE Matrix
Generic PPE recommendations are insufficient. The table below outlines the validated, quantitative specifications required for handling this compound, grounded in the causality of its chemical properties.
| PPE Category | Specification Standard | Quantitative Metric | Mechanistic Rationale |
| Hand Protection | Nitrile Rubber (EN 374) | Thickness: ≥ 0.11 mm (splash), ≥ 0.40 mm (full contact). Breakthrough: > 480 min. | High resistance to polar organic solids; prevents dermal absorption of the amphiphilic quinazoline core. |
| Eye Protection | Tight-fitting Safety Goggles (ANSI Z87.1 / EN 166) | Zero-gap facial seal. | Prevents ingress of aerosolized, highly irritating crystalline dust into the ocular mucosa. |
| Respiratory Protection | P3 / N95 Particulate Respirator (EN 143) | ≥ 99% filtration efficiency for particles < 0.3 µm. | Required if handling outside a Class II Type A2 biological safety cabinet or chemical fume hood to block respirable dust. |
| Body Protection | Flame-resistant, Anti-static Lab Coat | 100% cotton or specialized carbon-threaded synthetic blend. | Minimizes triboelectric charging, which causes the electrostatically sensitive powder to cling or scatter. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system to ensure operator safety and sample integrity.
Step 1: Environmental Preparation & Static Neutralization
-
Action: Conduct all weighing inside a certified chemical fume hood with a verified face velocity of 80-100 fpm. Use an anti-static gun (e.g., Zerostat) or benchtop ionizer on the V-shaped spatula and weigh boat.
-
Validation: Listen for the audible "click" or observe the indicator light on the ionizer to confirm ion release. The powder should not "jump" to the spatula.
-
Causality: Neutralizing static charges prevents the aerosolization of the H335-classified dust [1].
Step 2: PPE Donning & Inspection
-
Action: Don the anti-static lab coat, tight-fitting goggles, and double-glove with EN 374-compliant nitrile gloves.
-
Validation: Perform a visual inspection and inflation test on the outer gloves to ensure zero pinholes.
Step 3: Controlled Weighing & Transfer
-
Action: Transfer the powder slowly. Cap the source vial immediately after extracting the required mass.
-
Validation: The balance reading should stabilize rapidly. Fluctuations indicate drafts or static interference, requiring immediate recalibration of the environment.
Step 4: In-Hood Solubilization
-
Action: If preparing stock solutions (e.g., in DMSO or DMF), add the solvent directly to the weigh boat or transfer tube inside the fume hood.
-
Validation: Ensure complete dissolution (visual clarity) before capping the vial for transport.
-
Causality: Transporting a solution is inherently safer than transporting a dry, dispersible powder [3].
Step 5: Surface Decontamination
-
Action: Wipe down the balance and fume hood surface with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA), followed by a water wipe.
-
Validation: Visually inspect the area under good lighting to ensure no white crystalline residue remains.
Figure 1: Sequential operational workflow for handling 8-Methoxyquinazoline-4-carboxylic acid.
Spill Management & Disposal Plan
In the event of an accidental release, standard sweeping protocols will exacerbate the hazard. Follow this targeted response logic.
Step 1: Isolate and Assess
-
Action: Evacuate the immediate vicinity. Determine if the spill is minor (< 50 mg, localized to the bench) or major (> 50 mg, or on the floor).
-
Validation: Visually estimate the spill radius without leaning over the powder.
Step 2: Containment (Minor Spill)
-
Action: Do not dry sweep. Gently cover the powder with a lint-free wipe dampened with water or 70% IPA.
-
Causality: Dry sweeping aerosolizes the quinazoline dust. The dampened wipe binds the particulates via capillary action, neutralizing the inhalation risk [3].
Step 3: Collection & Secondary Cleaning
-
Action: Carefully scoop the dampened wipe and powder into a sealable hazardous waste container. Wash the spill area with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate).
-
Validation: Swab the cleaned area with pH paper; a pH > 7 indicates successful neutralization of residual carboxylic acid.
-
Causality: The carboxylic acid moiety is easily deprotonated by a mild base, increasing its aqueous solubility and facilitating complete removal from the bench surface.
Step 4: Waste Segregation
-
Action: Dispose of all contaminated wipes, gloves, and the collected compound as "Solid Halogen-Free Organic Waste."
-
Validation: Ensure the waste container is clearly labeled with the CAS number (1783653-15-5) and hazard codes (H302, H315, H319, H335). Do not mix with strong oxidizing agents to prevent exothermic reactions[1].
Figure 2: Decision matrix and response logic for accidental powder spills.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
